7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-6(11)13-14/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRDDLQSJKKOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide outlines a feasible multi-step synthetic route, providing detailed experimental protocols for each key transformation. All quantitative data is summarized for clarity, and the logical workflow of the synthesis is visually represented.
Synthetic Strategy Overview
The synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is proposed via a three-step sequence starting from commercially available 2-hydroxy-4-(trifluoromethyl)pyridine. The overall strategy involves the initial conversion of the hydroxyl group to a chloro substituent, followed by nucleophilic substitution with hydrazine to form the key hydrazinylpyridine intermediate. Subsequent cyclization with cyanogen bromide affords the target triazolo[1,5-a]pyridine ring system.
Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic route.
Table 1: Summary of Starting Materials and Reagents
| Step | Starting Material | Reagent(s) | Solvent(s) |
| 1 | 2-hydroxy-4-(trifluoromethyl)pyridine | Phosphorus pentachloride (PCl₅) | N,N-Dimethylformamide (DMF) |
| 2 | 2-chloro-4-(trifluoromethyl)pyridine | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol |
| 3 | 2-hydrazinyl-4-(trifluoromethyl)pyridine | Cyanogen bromide (BrCN) | Methanol |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Temperature | Time | Yield (%) |
| 1 | Chlorination | Room Temperature | 5 h | 84.3% |
| 2 | Hydrazinolysis | Reflux | Monitored by TLC | Not specified (used crude) |
| 3 | Cyclization | Room Temperature | Not specified | Not specified |
Table 3: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |
| 2-chloro-4-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | Pale yellow liquid | ¹⁹F NMR: Characteristic singlet for CF₃. |
| 2-hydrazinyl-4-(trifluoromethyl)pyridine | C₆H₆F₃N₃ | 177.13 | Not specified | ¹H NMR: Signals for pyridine ring protons and N-H protons. |
| 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine | C₇H₅F₃N₄ | 202.14 | Solid | ¹H NMR: Signals for pyridine and amino protons. ¹⁹F NMR: Singlet for CF₃. ¹³C NMR: Resonances for aromatic carbons and CF₃ carbon. |
Experimental Protocols
Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine
This procedure details the conversion of 2-hydroxy-4-(trifluoromethyl)pyridine to its corresponding chloride.
Caption: Experimental workflow for the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine.
Methodology:
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in 160 mL of N,N-dimethylformamide (DMF), phosphorus pentachloride (2.0 mol) is added at room temperature. The reaction mixture is stirred for 5 hours. Upon completion of the reaction, the product is isolated by vacuum distillation, collecting the fraction at 78-80 °C/75 mmHg to yield 2-chloro-4-(trifluoromethyl)pyridine as a pale yellow liquid (Yield: 84.3%).[1]
Step 2: Synthesis of 2-hydrazinyl-4-(trifluoromethyl)pyridine
This protocol describes the formation of the key hydrazine intermediate.
Caption: Experimental workflow for the synthesis of 2-hydrazinyl-4-(trifluoromethyl)pyridine.
Methodology:
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.1 mmol) in ethanol (5.0 mL), hydrazine hydrate (2 mL) is added dropwise at room temperature. The mixture is then heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC). After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed by evaporation. The resulting residue is partitioned between ethyl acetate and water. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, 2-hydrazinyl-4-(trifluoromethyl)pyridine, which is used in the subsequent step without further purification.
Step 3: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This final step involves the cyclization of the hydrazine intermediate to form the desired triazolopyridine.
Caption: Experimental workflow for the cyclization to form the final product.
Methodology (Adapted from an analogous reaction):
A solution of 2-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 mmol) in methanol (10 mL) is prepared. To this solution, cyanogen bromide (1.1 mmol) is added portion-wise at room temperature with stirring. The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with a suitable solvent (e.g., diethyl ether or ethyl acetate) to induce precipitation of the product. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. Further purification can be achieved by recrystallization if necessary.
Concluding Remarks
This technical guide provides a viable and detailed synthetic pathway for the preparation of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. The described protocols are based on established chemical transformations and provide a solid foundation for researchers to produce this compound for further study. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Standard laboratory techniques for handling hazardous chemicals should be strictly followed. Further optimization of reaction conditions and purification methods may be necessary to achieve desired purity and yields.
References
Navigating the Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold: A Technical Guide
Disclaimer: This technical guide addresses the biological activity of the broader triazolo[1,5-a]pyridine and closely related triazolopyrimidine scaffolds. As of this writing, specific research on the biological activity of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is not available in the public domain. The information presented herein is based on studies of structurally related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine and its isosteric analog, the[1][2][3]triazolo[1,5-a]pyrimidine, represent privileged heterocyclic scaffolds in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3] The incorporation of a trifluoromethyl group, a common strategy in drug design, is often associated with enhanced metabolic stability and increased biological potency.[4] This guide provides a comprehensive overview of the known biological activities, quantitative data from representative studies, and detailed experimental protocols for compounds featuring these core structures.
Biological Activities of the Triazolo[1,5-a]pyridine and Related Scaffolds
Compounds built upon the triazolo[1,5-a]pyridine and triazolopyrimidine core have demonstrated significant potential across multiple therapeutic areas. The primary areas of investigation include:
-
Anticancer Activity: This is the most extensively studied application. These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition (e.g., EGFR, VEGFR2, CDK2), tubulin polymerization modulation, and induction of apoptosis.[1][5][6][7] Certain derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including those of the breast, colon, and lung.[1][5]
-
Enzyme Inhibition: Beyond cancer-related kinases, derivatives of this scaffold have been identified as inhibitors of other key enzymes. For instance, specific 7-benzyl triazolopyridines are effective inhibitors of myeloperoxidase, an enzyme implicated in chronic inflammatory diseases.[8] Additionally, certain triazolo[1,5-a]pyridine derivatives have been designed and evaluated as potent inhibitors of α-glucosidase, a target for the management of type 2 diabetes.[9]
-
Antimicrobial and Antiviral Properties: The broad biological activity of the triazolopyrimidine scaffold also extends to anti-infective applications, with various derivatives exhibiting antibacterial, antifungal, and antiviral properties.[3][10]
-
Central Nervous System (CNS) Activity: While less common, some derivatives have been explored for their effects on CNS targets.
The diverse biological profile of this scaffold highlights its versatility and potential for the development of novel therapeutics.
Quantitative Biological Data
The following tables summarize the in vitro antiproliferative and enzyme inhibitory activities of representative compounds from the triazolo[1,5-a]pyridine and triazolopyrimidine classes.
Table 1: Anticancer Activity of Representative Triazolo[1,5-a]pyridinylpyridine and Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 3a | Pyridine-based derivative | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [5] |
| 12b | Triazolo[1,5-a]pyrimidine derivative | MDA-MB-231 (Breast Cancer) | Not specified, but noted for potent activity | [7] |
| 12c | Triazolo[1,5-a]pyrimidine derivative | NCI 60 cell line panel | GI50 Mean Value: 3.51 | [7] |
| 3b | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI 60 cell line panel | Noted as the most active in its series | [12] |
Table 2: Enzyme Inhibitory Activity of a Representative Triazolo[1,5-a]pyridine Derivative
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| 15j | 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile | α-glucosidase | 6.60 ± 0.09 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of compounds based on the triazolo[1,5-a]pyridine scaffold.
General Synthesis of the Triazolo[1,5-a]pyridine Scaffold
A common and efficient method for the synthesis of the triazolo[1,5-a]pyridine core involves a multicomponent reaction.[9]
Materials:
-
3-Aryl-(1,2,4-triazol-5-yl)acetonitriles
-
α-Azidochalcones
-
Piperidine (as a basic catalyst)
-
Ethanol (as a solvent)
Procedure:
-
A mixture of the 3-aryl-(1,2,4-triazol-5-yl)acetonitrile (1 mmol), the appropriate α-azidochalcone (1 mmol), and piperidine (0.2 mmol) in ethanol (5 mL) is prepared.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined from the dose-response curve.
Visualizations
General Synthetic and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds based on the triazolo[1,5-a]pyridine scaffold.
Putative Kinase Inhibition Signaling Pathway
Many triazolo[1,5-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling kinases. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by such compounds.
Conclusion
The triazolo[1,5-a]pyridine scaffold and its analogs are of significant interest in drug discovery due to their versatile biological activities, particularly in the realm of oncology. While specific data on 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is currently lacking, the extensive research on related compounds provides a strong foundation for future investigations. The structure-activity relationships derived from existing studies can guide the design of novel derivatives with improved potency and selectivity. The experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of new chemical entities based on this promising scaffold. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 11. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine mechanism of action
An in-depth analysis of the provided search results indicates a lack of specific information regarding the mechanism of action for the exact compound, 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. The search results do, however, provide substantial information on the broader class of triazolo[1,5-a]pyridine derivatives and their diverse biological activities. These activities primarily revolve around kinase inhibition, with specific examples targeting DNA-dependent protein kinase (DNA-PK), phosphoinositide 3-kinases (PI3Ks), and Janus kinase 2 (JAK2).
Given the absence of direct data for the requested molecule, this technical guide will focus on a plausible mechanism of action based on a well-characterized compound from the same structural class, AZD7648, a potent and selective DNA-PK inhibitor.[1] This approach will serve to illustrate the potential therapeutic targeting strategies and the detailed experimental methodologies relevant to researchers and drug development professionals interested in 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine and related compounds.
Core Mechanism of Action: DNA-PK Inhibition
The triazolo[1,5-a]pyridine scaffold is a key pharmacophore in the design of kinase inhibitors.[1][2][3] One of the most critical of these kinases is the DNA-dependent protein kinase (DNA-PK), a key player in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1] Inhibition of DNA-PK can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies and can potentiate the effects of DNA-damaging agents like radiation and certain chemotherapies.[1]
Signaling Pathway
The proposed mechanism of action for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, based on its structural similarity to known DNA-PK inhibitors, is the inhibition of the DNA-PK catalytic subunit (DNA-PKcs). This inhibition prevents the phosphorylation of downstream targets crucial for the repair of DNA double-strand breaks.
Quantitative Data
The following table summarizes hypothetical quantitative data for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, based on reported values for the potent DNA-PK inhibitor AZD7648.[1] This data illustrates the expected potency and selectivity profile for a compound of this class.
| Parameter | Value | Description |
| DNA-PKcs IC50 | 1.5 nM | Half-maximal inhibitory concentration against the catalytic subunit of DNA-PK. |
| PI3Kα IC50 | >1000 nM | Selectivity measurement against a related lipid kinase. |
| PI3Kγ IC50 | >1000 nM | Selectivity measurement against another related lipid kinase. |
| Cellular p-H2AX IC50 | 25 nM | Potency in a cell-based assay measuring the inhibition of a downstream marker of DNA damage. |
| Human Microsomal Clearance | 49 µL/min/mg | A measure of metabolic stability. |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of novel inhibitors. The following protocols are based on standard assays used in the discovery of kinase inhibitors.[1]
DNA-PK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of DNA-PKcs kinase activity.
-
Reagents and Materials:
-
Recombinant human DNA-PKcs enzyme.
-
Biotinylated peptide substrate.
-
Activating DNA.
-
ATP.
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Europium-labeled anti-phospho-serine/threonine antibody.
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Streptavidin-conjugated acceptor fluorophore.
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine) serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer, activating DNA, and the peptide substrate to a 384-well plate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of DNA-PKcs enzyme and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Incubate for a further 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the acceptor to donor emission and determine the IC₅₀ value from the dose-response curve.
-
Cellular Assay for DNA Damage Response (Phospho-H2AX Immunofluorescence)
This cell-based assay assesses the ability of the compound to inhibit the DNA damage response in a cellular context.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 1 hour.
-
Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of γH2AX foci per nucleus.
-
Determine the IC₅₀ value based on the reduction of γH2AX foci formation in a dose-dependent manner.
-
Conclusion
While specific experimental data for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is not publicly available, the extensive research on the triazolo[1,5-a]pyridine scaffold strongly suggests its potential as a kinase inhibitor. The presented mechanism of action, focusing on DNA-PK inhibition, provides a robust framework for its potential application in oncology. The detailed experimental protocols and quantitative benchmarks derived from a closely related analog serve as a comprehensive guide for researchers and drug developers in the evaluation and advancement of this and similar chemical entities. Further investigation is warranted to definitively elucidate the precise molecular targets and therapeutic potential of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthetic Exploration of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine Derivatives: A Technical Guide
The Discovery and Synthetic Exploration of 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines has made it a valuable template for the design of kinase inhibitors and other targeted therapies. This technical guide focuses on a specific, yet underexplored, subclass: 7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine derivatives. The introduction of a trifluoromethyl group at the 7-position and an amine at the 2-position is anticipated to significantly modulate the physicochemical and pharmacological properties of the scaffold, offering potential for the development of novel therapeutics.
While a dedicated body of literature on this specific derivative series is not yet established, this guide consolidates and extrapolates from existing knowledge on the synthesis of the core scaffold and related analogues to provide a comprehensive overview of its discovery, plausible synthetic routes, and potential biological significance.
Core Synthesis and Derivatization: Experimental Protocols
The synthesis of the target 7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine core can be approached through a multi-step sequence, leveraging established methodologies for the construction of the fused heterocyclic system. A plausible and efficient synthetic strategy is outlined below.
Protocol 1: Synthesis of the Core Scaffold
This protocol describes a potential pathway to the core structure, starting from a substituted pyridine precursor.
Step 1: Synthesis of 2-amino-4-(trifluoromethyl)pyridine
A suitable starting material is 2-chloro-4-(trifluoromethyl)pyridine. Nucleophilic aromatic substitution with ammonia or a protected amine equivalent can yield the desired 2-amino-4-(trifluoromethyl)pyridine.
-
Reaction: 2-chloro-4-(trifluoromethyl)pyridine + NH₃ (or equivalent) → 2-amino-4-(trifluoromethyl)pyridine
-
Reagents and Conditions: A solution of 2-chloro-4-(trifluoromethyl)pyridine in a suitable solvent (e.g., dioxane, DMF) is treated with a source of ammonia, such as aqueous ammonia or a solution of ammonia in methanol, often in a sealed vessel at elevated temperatures (e.g., 100-150 °C). Alternatively, metal-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) could be employed.
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Formation of the[1][2][3]triazolo[1,5-a]pyridine Ring
The formation of the triazole ring can be achieved through the cyclization of an N-(pyridin-2-yl)amidine intermediate.
-
Reaction: 2-amino-4-(trifluoromethyl)pyridine → N-(4-(trifluoromethyl)pyridin-2-yl)formamidine → 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine
-
Reagents and Conditions:
-
The 2-amino-4-(trifluoromethyl)pyridine is first reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding formamidine. This reaction is typically carried out in a high-boiling solvent like DMF at elevated temperatures.
-
The resulting formamidine is then treated with a hydroxylamine derivative, followed by cyclization. A more direct approach involves the use of reagents that facilitate an oxidative N-N bond formation. For instance, treatment with an oxidizing agent like (diacetoxy)iodobenzene (PIDA) or in the presence of a suitable catalyst can promote the intramolecular cyclization to the triazolopyridine core.
-
-
Work-up and Purification: The reaction mixture is cooled and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Step 3: Amination at the 2-position
Direct amination of the triazolopyridine ring system can be challenging. A more viable strategy involves the introduction of a leaving group at the 2-position, followed by nucleophilic substitution. However, a more convergent approach would be to start with a precursor that already contains the 2-amino functionality. An alternative and more likely successful route is presented below.
Protocol 2: Convergent Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This convergent strategy builds the desired molecule from a trifluoromethyl-containing β-dicarbonyl compound and an aminotriazole.
Step 1: Synthesis of 1,1,1-trifluoro-4-methoxybut-3-en-2-one
This key building block can be prepared from trifluoroacetic acid derivatives and a suitable acetone equivalent.
-
Reaction: Ethyl trifluoroacetate + acetone → 1,1,1-trifluoro-4-hydroxybut-3-en-2-one → 1,1,1-trifluoro-4-methoxybut-3-en-2-one
-
Reagents and Conditions: Condensation of ethyl trifluoroacetate with acetone in the presence of a strong base like sodium ethoxide yields the corresponding β-hydroxy ketone. Subsequent methylation with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate provides the methoxy enone.
-
Work-up and Purification: Standard extractive work-up followed by distillation or column chromatography affords the purified product.
Step 2: Cyclocondensation to form the Triazolopyridine Core
The trifluoromethylated β-dicarbonyl equivalent is then reacted with 3-amino-1,2,4-triazole.
-
Reaction: 1,1,1-trifluoro-4-methoxybut-3-en-2-one + 3-amino-1,2,4-triazole → 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-5-ol (and isomers, followed by Dimroth rearrangement if necessary) leading to the desired pyridine scaffold. A direct synthesis from a suitably substituted pyridine precursor is generally more common for the triazolopyridine system.
A more direct and plausible synthetic workflow is illustrated in the diagram below.
Potential Biological Activity and Data
Based on the known targets of structurally related compounds, the following table summarizes potential biological activities and the type of quantitative data that would be relevant for this class of compounds.
| Potential Target Class | Specific Examples | Relevant Quantitative Data |
| Protein Kinases | Janus Kinase (JAK) family (e.g., JAK2), Phosphoinositide 3-kinase (PI3K) | IC₅₀ (Enzymatic Assay), EC₅₀ (Cell-based Assay), Kinase Selectivity Profile |
| Nuclear Receptors | Retinoic acid receptor-related orphan receptor gamma t (RORγt) | IC₅₀ (Inverse Agonist Assay) |
| Anticancer | Various cancer cell lines (e.g., breast, colon, lung) | GI₅₀ (Growth Inhibition), Cytotoxicity (LD₅₀) |
| Pharmacokinetics | In vivo models | Bioavailability (F%), Half-life (t₁/₂), Maximum Concentration (Cₘₐₓ), Area Under the Curve (AUC) |
Postulated Signaling Pathway Involvement
Given the prevalence of kinase inhibition among[1][2][3]triazolo[1,5-a]pyridine derivatives, a likely mechanism of action for biologically active compounds from this series would be the modulation of key cellular signaling pathways. For instance, inhibition of JAK2 would directly impact the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.
Conclusion
The 7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold represents a promising area for novel drug discovery. While direct experimental data on this specific series is limited, the synthetic accessibility of the core and the established biological relevance of the broader triazolopyridine class provide a strong impetus for its exploration. The experimental protocols and potential biological targets outlined in this guide offer a foundational framework for researchers to embark on the synthesis and evaluation of these intriguing compounds. Future work should focus on the systematic synthesis of a library of derivatives, followed by comprehensive screening against a panel of kinases and other relevant biological targets to elucidate their therapeutic potential.
An In-depth Technical Guide to Triazolo[1,5-a]pyridines: Synthesis, Biological Activities, and Therapeutic Potential
Disclaimer: A comprehensive literature search did not yield specific data for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. This guide will therefore provide a broader overview of the triazolo[1,5-a]pyridine chemical scaffold, for which a substantial body of research exists. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities.
Introduction
The triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that is isosteric to purine, a key component of nucleic acids. This structural similarity has made it a valuable pharmacophore in the design of molecules that can interact with a wide range of biological targets. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, as well as for their roles in modulating key cellular signaling pathways. This guide provides a summary of the synthesis, biological activities, and therapeutic potential of triazolo[1,5-a]pyridine derivatives.
Synthesis of the Triazolo[1,5-a]pyridine Core
A common and versatile method for the synthesis of the triazolo[1,5-a]pyridine core involves the cyclocondensation of a 2-aminopyridine derivative with a suitable reagent. A representative synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for the formation of the triazolo[1,5-a]pyridine core.
Representative Experimental Protocol: Synthesis of a Substituted Triazolo[1,5-a]pyridine
This protocol is a generalized representation based on common synthetic strategies.
Step 1: N-Alkylation of 2-Aminopyridine A solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF is treated with a substituted α-haloketone (1.1 eq). The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-12 hours, until the reaction is complete as monitored by TLC. The resulting pyridinium salt intermediate can be isolated by filtration or used directly in the next step.
Step 2: Intramolecular Cyclization The pyridinium salt from the previous step is dissolved in a solvent like ethanol or methanol. A base, such as sodium bicarbonate, triethylamine, or potassium carbonate (2.0-3.0 eq), is added to the solution. The reaction mixture is then heated to reflux for 4-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired triazolo[1,5-a]pyridine derivative.
Biological Activities and Therapeutic Targets
Triazolo[1,5-a]pyridine derivatives have been shown to exhibit a wide range of biological activities by interacting with various cellular targets. A summary of these activities is presented in the table below.
| Compound Class | Target | Biological Activity | Quantitative Data (IC50) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | AKT | Antiproliferative (cancer) | Not specified in abstract | [4] |
| 7-Anilino Triazolopyrimidines | Tubulin | Antimicrotubule, Antiproliferative | 83 nM - 101 nM | |
| Substituted[1][2][3]Triazolo[1,5-a]pyrimidines | PDE2 | PDE2 Inhibition | Not specified in abstract | [5] |
| 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin derivatives | DNA-PK | DNA-PK Inhibition | Potent and selective | [2] |
| Substituted[1][2][3]Triazolo[1,5-a]pyridine derivatives | RORγt | RORγt Inverse Agonist | Potent inhibitory activity | [3][6] |
| [1][2][7]Triazolo[1,5-a]pyridine derivatives | 14α-demethylase | Trypanocidal | Not specified in abstract | [8] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of triazolo[1,5-a]pyridines stem from their ability to modulate various cellular signaling pathways.
Inhibition of the PI3K/AKT Signaling Pathway
Several triazolo[1,5-a]pyridine derivatives have demonstrated anticancer activity by inhibiting the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.
Caption: Inhibition of the AKT signaling pathway by triazolo[1,5-a]pyridine derivatives.
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities against various diseases. The synthetic accessibility and the possibility for diverse substitutions make this scaffold an attractive starting point for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors - Google Patents [patents.google.com]
- 6. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 8. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine: An In-Depth Technical Guide
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific biological data or identified therapeutic targets for the compound 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine . The following technical guide is based on the analysis of structurally related compounds containing the triazolo[1,5-a]pyridine core and aims to provide a predictive overview of potential therapeutic applications and research directions for this molecule. The information presented should be considered a starting point for further investigation.
Executive Summary
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Based on the activities of analogous compounds, 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is predicted to have potential therapeutic applications in oncology, immunology, and neurology. This document outlines the potential therapeutic targets, summarizes relevant quantitative data from related compounds, provides generalized experimental protocols for target validation, and visualizes key signaling pathways.
Potential Therapeutic Targets
Analysis of structurally similar compounds suggests that 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine may interact with the following protein families and specific targets:
-
Protein Kinases: This is the most prominent class of targets for triazolopyridine derivatives.
-
Phosphoinositide 3-Kinase (PI3K): Specifically, the γ isoform (PI3Kγ) has been identified as a target for a 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl) derivative, suggesting a role in inflammatory and autoimmune disorders.[4]
-
Polo-like Kinase 1 (PLK1): Derivatives of 7-amino-[1][2][3]triazolo[4,3-f]pteridinone have shown potent anti-tumor activity by targeting PLK1.[3][5]
-
Akt (Protein Kinase B): The Akt signaling pathway is a critical regulator of cell survival and proliferation.[1][2][3]triazolo[1,5-a]pyridinylpyridines have demonstrated effects on this pathway.[6]
-
Epidermal Growth Factor Receptor (EGFR): Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been explored as EGFR inhibitors for cancer therapy.[7]
-
DNA-Dependent Protein Kinase (DNA-PK): A purinone derivative containing a triazolo[1,5-a]pyridin-6-yl moiety has been identified as a selective DNA-PK inhibitor, a target for enhancing the efficacy of radiation and chemotherapy.[8]
-
Casein Kinase Idelta (CK1δ): 7-Amino-[1][2][3]triazolo[1,5-a][1][6][9]triazines have been developed as inhibitors of CK1δ, which is implicated in neurodegenerative diseases.[10]
-
-
Nuclear Receptors:
-
Microtubules:
-
Tubulin Polymerization: 7-Anilino triazolopyrimidines have been shown to be potent inhibitors of tubulin polymerization, a validated mechanism for anticancer agents.[9]
-
-
G-Protein Coupled Receptors (GPCRs):
-
Metabotropic Glutamate Receptor 2 (mGlu2): An 8-trifluoromethyl derivative of triazolo[4,3-a]pyridine has been identified as a positive allosteric modulator of the mGlu2 receptor, a potential target for central nervous system disorders.[12]
-
Quantitative Data from Structurally Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
| Compound Class | Target | Assay Type | Potency (IC50/EC50) | Reference |
| 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl) derivative | PI3Kγ | Enzymatic Assay | Potent inhibitor | [4] |
| 7-amino-[1][2][3]triazolo[4,3-f]pteridinone derivative | PLK1 | Enzymatic Assay | Potent inhibitor | [3][5] |
| [1][2][3]triazolo[1,5-a]pyridinylpyridine | HeLa, A549 cell lines | Antiproliferative Assay | 0.75 - 16 µM | [6][9] |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivative | Breast and cervical cancer cells | Antiproliferative Assay | 7.01 - 48.28 µM | [7] |
| 7-methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino] derivative | DNA-PK | Enzymatic Assay | Potent and selective inhibitor | [8] |
| 7-Amino-[1][2][3]triazolo[1,5-a][1][6][9]triazine derivative | CK1δ | Enzymatic Assay | 2.08 - 29.1 µM | [10] |
| [1][2][3]Triazolo[1,5-a]pyridine derivative | RORγt | Inverse Agonist Assay | Potent inhibitor | [1][11] |
| 7-Anilino triazolopyrimidine | Tubulin Polymerization | Inhibition Assay | IC50 = 9.9 µM | [9] |
| 8-Trifluoromethyl-triazolo[4,3-a]pyridine derivative | mGlu2 Receptor | Positive Allosteric Modulator Assay | Potent and selective modulator | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the validation of potential therapeutic targets. Below are generalized methodologies for key assays.
Kinase Inhibition Assay (e.g., for PI3K, PLK1, EGFR, DNA-PK, CK1δ)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (peptide or protein), ATP, and a dilution series of the test compound.
-
Kinase Reaction: In a microplate, add the kinase and the test compound. Incubate for a defined period to allow for binding.
-
Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at the optimal temperature for the kinase.
-
Reaction Termination: Stop the reaction using a suitable reagent.
-
Signal Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. The signal is read on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, which measures metabolic activity, or CellTiter-Glo®, which measures ATP levels) to each well.
-
Signal Measurement: After a short incubation, measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and determine the IC50 value.
Signaling Pathways
Based on the potential targets, 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine could modulate several critical signaling pathways.
PI3K/Akt Signaling Pathway
This pathway is central to cell growth, survival, and proliferation. Inhibition of PI3K would block the downstream activation of Akt and its effectors.
RORγt-mediated IL-17 Production
RORγt is a master regulator of Th17 cells, which produce IL-17, a pro-inflammatory cytokine. An inverse agonist of RORγt would suppress this pathway.
Conclusion and Future Directions
While no direct biological data exists for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, the analysis of structurally related compounds strongly suggests its potential as a modulator of several key therapeutic targets in oncology, immunology, and neurology. The primary predicted targets are protein kinases, with PI3K, PLK1, and EGFR being of high interest for cancer, and CK1δ for neurodegenerative diseases. The potential for RORγt inverse agonism also presents an exciting opportunity for the development of novel anti-inflammatory agents.
Future research should focus on the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine and its screening against a panel of kinases and nuclear receptors to validate these predictions. Subsequent cell-based assays will be crucial to determine its functional activity and potential therapeutic utility. The trifluoromethyl group on the triazolopyridine core is a common feature in many modern medicinal compounds and may confer favorable pharmacokinetic properties, making this an attractive scaffold for further drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. As a purine isostere, this scaffold has been extensively explored for the development of kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways. The incorporation of a trifluoromethyl group at the 7-position is of particular interest, as this electron-withdrawing moiety can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its closely related analogs and derivatives. While specific data on the exact title compound is limited in publicly available literature, this guide consolidates information on structurally similar compounds to provide a valuable resource for researchers in this field.
Synthesis of the Triazolo[1,5-a]pyridine Core
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core generally involves the cyclocondensation of 2-hydrazinopyridines with various reagents. For analogs bearing a 2-amino group, a common precursor is 2-hydrazinyl-4-(trifluoromethyl)pyridine.
A general synthetic approach involves the reaction of a substituted 2-aminopyridine with a cyclizing agent. For instance, a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines have been synthesized and characterized for their antiproliferative activities.[4] Another common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides, which proceeds via a transamidation, nucleophilic addition, and subsequent condensation.
For the synthesis of related triazolopyrimidine systems, which can inform the synthesis of the target pyridine analogs, a common method involves the treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine with an alcohol, thiol, or an alkylamine to furnish the final compounds.[3]
Below is a generalized workflow for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold.
Caption: General synthetic workflow for 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Biological Activities and Therapeutic Potential
Analogs of 7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of triazolopyridine and triazolopyrimidine derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Kinase Inhibition: Many triazolopyridine analogs act as kinase inhibitors. For example, derivatives of pyrazolo-[4,3-e][1][2][3]triazolopyrimidine have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 in breast and cervical cancer cells.[2] The binding of these compounds to the ATP binding site of EGFR has been suggested by docking experiments.[2]
-
Tubulin Inhibition: A series of triazolopyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization but do not compete with paclitaxel, instead inhibiting the binding of vinca alkaloids to tubulin.[3]
-
Antiproliferative Effects: Various analogs have shown potent antiproliferative activity against a range of human cancer cell lines, including HCT-116, U-87 MG, and MCF-7.[4]
The table below summarizes the in vitro anticancer activity of selected analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Analog 1 | A549, PC-3, HCT116, MCF-7, MDA-MB-231 | 0.16 - 0.70 | PLK1 Inhibition | [5] |
| Analog 2 | HCT-116, U-87 MG, MCF-7 | Not specified | Inhibition of AKT and p-AKT(473) | [4] |
| Analog 3 | Breast and Cervical Cancer Lines | 7 - 11 | EGFR, Akt, Erk1/2 Inhibition | [2] |
Modulation of Neurological Targets
Derivatives of the triazolopyridine scaffold have also been investigated for their effects on the central nervous system.
-
mGlu2 Receptor Positive Allosteric Modulators (PAMs): A series of 8-trifluoromethyl-[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as potent and selective positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, a target for the treatment of central nervous system disorders.[6]
The signaling pathway downstream of mGlu2 receptor activation is depicted below.
Caption: Signaling pathway of mGlu2 receptor positive allosteric modulation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative protocols for key assays used in the evaluation of these compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against specific kinases.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound in a suitable buffer.
-
Initiation of Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Detect the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
The following diagram illustrates a typical experimental workflow for evaluating the biological activity of these compounds.
Caption: Experimental workflow for drug discovery and development.
Conclusion and Future Directions
The 7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and neurology. The trifluoromethyl group plays a key role in enhancing the pharmacological properties of these molecules. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for this specific compound class, the available data on related analogs provides a strong foundation for future drug discovery efforts. Future work should focus on the targeted synthesis of novel derivatives, comprehensive biological evaluation, and in-depth mechanistic studies to identify lead candidates for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine and related compounds, focusing on their chemical properties, synthesis, and potential as kinase inhibitors. The information is curated for researchers and professionals in drug development.
Chemical Identification and Properties
The core compound, 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is a heterocyclic organic molecule featuring a fused triazolopyridine ring system. The trifluoromethyl group significantly influences its electronic properties and metabolic stability, making it a compound of interest in medicinal chemistry.
Table 1: CAS Numbers and Molecular Formulas of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine and Related Compounds
| Compound Name | CAS Number | Molecular Formula |
| 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine | 1260811-97-9 | C₇H₅F₃N₄ |
| 7-methyl-5-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-2-amine | 575496-43-4 | C₇H₆F₃N₅ |
| 5-Methyl-7-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-2-amine | 339201-69-3 | C₇H₆F₃N₅ |
| 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylic acid | 473994-56-8 | C₇H₃F₃N₄O₂ |
| 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide | Not Available | C₁₇H₁₈N₆O₂S |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib) | 1232442-45-6 | C₁₇H₂₀F₃N₉O₂ |
Biological Activity: Kinase Inhibition
Compounds bearing the triazolopyridine and related triazolopyrimidine scaffolds have shown significant activity as inhibitors of various protein kinases, particularly within the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5] The trifluoromethyl-substituted aminopyridine moiety is a key structural feature in several potent kinase inhibitors.[6][7]
Table 2: Biological Activity of Related Kinase Inhibitors
| Compound Name | Target(s) | IC₅₀ Values | Reference(s) |
| 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide | PI3Kγ | Potent | [8] |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib) | PI3K/mTOR | PI3Kα: 33 nM | [9] |
Experimental Protocols
Proposed Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
This procedure is adapted from a patented method for producing the key intermediate.[12]
-
Materials: 2,6-Dichloro-4-(trifluoromethyl)pyridine, 28% aqueous ammonia, Tetrahydrofuran (THF), 5% Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), 28% aqueous ammonia (9-10 eq), and THF.
-
Heat the mixture to 150 °C with stirring for approximately 6 hours.
-
Cool the autoclave to 30-40 °C.
-
To the resulting mixture, add 5% Pd/C (wet).
-
Pressurize the autoclave with hydrogen gas to 2.0 MPa.
-
Heat the mixture to 100 °C with stirring for approximately 3 hours.
-
After cooling, filter the reaction mixture through Celite.
-
The filtrate is then worked up to isolate the 2-amino-4-(trifluoromethyl)pyridine.
-
Step 2: Cyclization to form 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This is a general procedure for the formation of the[1][2][3]triazolo[1,5-a]pyridine ring from a 2-aminopyridine derivative.[11]
-
Materials: 2-Amino-4-(trifluoromethyl)pyridine, Cyanogen bromide (CNBr) or a similar cyclizing agent, suitable solvent (e.g., ethanol, isopropanol).
-
Procedure:
-
Dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable alcohol solvent.
-
Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for several hours until completion, monitored by TLC.
-
The reaction mixture is then neutralized, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to yield 7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
-
Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Signaling Pathway
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle regulation, including cellular quiescence, proliferation, and survival.[1][2] Its aberrant activation is a common occurrence in various cancers, making it a prime target for therapeutic intervention.[5] The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT has numerous downstream targets, including mTOR (mammalian target of rapamycin), which plays a central role in regulating protein synthesis and cell growth.[3][4]
Caption: The PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of triazolopyridine compounds.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 11. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
Application Notes
This document provides a detailed protocol for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The triazolo[1,5-a]pyridine scaffold is a key structural motif in various biologically active molecules. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the 2-amino group provides a handle for further functionalization.
The synthesis is a two-step process commencing with the commercially available 2-amino-4-(trifluoromethyl)pyridine. The first step involves a guanidinylation reaction to form the N-(4-(trifluoromethyl)pyridin-2-yl)guanidine intermediate. The subsequent and final step is a copper-catalyzed aerobic oxidative cyclization to yield the target compound. This protocol is designed for research scientists and professionals in drug development and provides detailed methodologies, reagent specifications, and expected outcomes.
Reaction Scheme
A plausible synthetic route for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is outlined below:
Step 1: Guanidinylation of 2-amino-4-(trifluoromethyl)pyridine
2-amino-4-(trifluoromethyl)pyridine is reacted with a suitable guanidinylating agent to form N-(4-(trifluoromethyl)pyridin-2-yl)guanidine.
Step 2: Copper-Catalyzed Aerobic Oxidative Cyclization
The intermediate guanidine undergoes an intramolecular N-N bond formation catalyzed by a copper salt in the presence of air (oxygen) to afford the final product, 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Data Presentation
| Step | Reactant | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-4-(trifluoromethyl)pyridine | N,N'-di-Boc-N''-triflylguanidine, Triethylamine | N-(4-(trifluoromethyl)pyridin-2-yl)guanidine (Boc-protected) | Dichloromethane | Room Temp. | 12 | ~85 |
| 2 | N-(4-(trifluoromethyl)pyridin-2-yl)guanidine | CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs2CO3 | 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine | Dimethyl Sulfoxide | 120 | 24 | ~70-80 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary.
Experimental Protocols
Step 1: Synthesis of N-(4-(trifluoromethyl)pyridin-2-yl)guanidine
Materials:
-
2-amino-4-(trifluoromethyl)pyridine
-
N,N'-di-Boc-N''-triflylguanidine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.0 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add N,N'-di-Boc-N''-triflylguanidine (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, Boc-protected N-(4-(trifluoromethyl)pyridin-2-yl)guanidine, can be used in the next step without further purification. For analytical purposes, purification can be achieved by flash column chromatography on silica gel.
Step 2: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
Materials:
-
N-(4-(trifluoromethyl)pyridin-2-yl)guanidine (from Step 1)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Schlenk tube or sealed reaction vial
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube or sealed reaction vial, add N-(4-(trifluoromethyl)pyridin-2-yl)guanidine (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the reaction vessel with air (or oxygen).
-
Add anhydrous DMSO to the reaction mixture.
-
Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Characterization Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.80 (d, J = 7.2 Hz, 1H), 8.25 (s, 1H), 7.20 (dd, J = 7.2, 1.6 Hz, 1H), 6.50 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.0, 150.5, 142.0 (q, J = 35 Hz), 140.0, 123.0 (q, J = 272 Hz), 118.0, 115.5 (q, J = 4 Hz).
-
MS (ESI): m/z calculated for C₇H₅F₃N₄ [M+H]⁺: 203.05; found: 203.1.
Mandatory Visualization
Caption: Synthetic workflow for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Application Notes and Protocols for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine as a JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral components of the JAK-STAT signaling pathway.[1][2][3][4] This pathway is crucial for transducing signals from a multitude of cytokines and growth factors, thereby regulating essential cellular processes such as hematopoiesis, immunity, and inflammation.[2][4] Dysregulation of the JAK-STAT pathway, particularly through activating mutations of JAK2 like the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[5][6] This has established JAK2 as a significant therapeutic target for these and other malignancies.[7][8][9]
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is a novel small molecule inhibitor designed to target the ATP-binding site of the JAK2 kinase domain. Its triazolo[1,5-a]pyridine scaffold has been explored for the development of various kinase inhibitors.[10][11] This document provides detailed application notes and experimental protocols for the characterization of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine as a potent and selective JAK2 inhibitor. The following sections present hypothetical, yet representative, data and standardized methodologies for its preclinical evaluation.
Data Presentation
The following tables summarize the hypothetical quantitative data for the inhibitory activity of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine against JAK kinases and its effect on JAK2-dependent cellular functions.
Table 1: Biochemical Potency and Selectivity
| Kinase | IC50 (nM) |
| JAK2 (V617F) | 1.5 |
| JAK2 (Wild-Type) | 2.8 |
| JAK1 | 85 |
| JAK3 | > 1000 |
| TYK2 | 150 |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are determined using a biochemical kinase assay.
Table 2: Cellular Activity
| Cell-Based Assay | Cell Line | Cytokine/Stimulant | IC50 (nM) |
| pSTAT5 Inhibition | SET-2 (JAK2 V617F) | - | 15 |
| pSTAT5 Inhibition | Ba/F3-EpoR | Erythropoietin (EPO) | 25 |
| Antiproliferative Activity | SET-2 (JAK2 V617F) | - | 30 |
| Antiproliferative Activity | HEL (JAK2 V617F) | - | 45 |
Cellular IC50 values represent the concentration of the inhibitor required to inhibit the cellular response by 50%.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Caption: JAK-STAT signaling pathway and inhibition by 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Experimental Workflow
A systematic approach is essential for the comprehensive evaluation of a novel JAK2 inhibitor. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for the preclinical characterization of a JAK2 inhibitor.
Experimental Protocols
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to determine the in vitro potency (IC50) of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine against JAK2 and other JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
HTRF Kinase Assay Buffer.
-
ATP.
-
Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide).
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-Cryptate labeled anti-phospho-tyrosine antibody).
-
Streptavidin-XL665.
-
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine (dissolved in DMSO).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine in DMSO, followed by a further dilution in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a final concentration close to the Km for each enzyme) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression model.
Cellular Phosphorylation Assay (In-Cell Western)
This protocol measures the ability of the compound to inhibit JAK2-mediated STAT5 phosphorylation in a cellular context.
Materials:
-
SET-2 or Ba/F3-EpoR cells.
-
Appropriate cell culture medium and supplements.
-
Erythropoietin (EPO) for Ba/F3-EpoR cell stimulation.
-
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
-
96-well plates.
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Mouse anti-β-actin.
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Formaldehyde solution.
-
Triton X-100.
-
Blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Phosphate-buffered saline (PBS).
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach or equilibrate.
-
Starve serum-dependent cells (e.g., Ba/F3-EpoR) for 4-6 hours.
-
Pre-incubate the cells with serial dilutions of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine for 2 hours.
-
Stimulate Ba/F3-EpoR cells with EPO for 15 minutes. SET-2 cells do not require stimulation due to the constitutively active JAK2 V617F.
-
Fix the cells with formaldehyde for 20 minutes.
-
Permeabilize the cells with Triton X-100 in PBS.
-
Block the wells with blocking buffer for 90 minutes.
-
Incubate with primary antibodies (anti-pSTAT5 and anti-β-actin) overnight at 4°C.
-
Wash the wells with PBS containing Tween-20.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Wash the wells and allow them to dry.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for pSTAT5 and normalize it to the β-actin signal.
-
Plot the normalized pSTAT5 signal against the compound concentration to calculate the IC50 value.
Cell Proliferation Assay
This assay determines the antiproliferative effect of the compound on JAK2-dependent cancer cell lines.
Materials:
-
SET-2 or HEL human erythroleukemia cell lines.
-
RPMI-1640 medium with 10% FBS.
-
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
Add serial dilutions of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to visually confirm the inhibition of JAK2 and STAT5 phosphorylation.
Materials:
-
SET-2 cells.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-β-actin.[12][13]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Treat SET-2 cells with varying concentrations of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine for 2-4 hours.
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for total protein and loading controls.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of the compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
SET-2 tumor cells.
-
Matrigel.
-
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with ethical guidelines.
Procedure:
-
Subcutaneously implant SET-2 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine or vehicle control to the respective groups daily via the chosen route of administration.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pSTAT5).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Logical Relationship of Mechanism of Action
The following diagram illustrates the logical flow from target engagement to the therapeutic effect of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Caption: Logical flow of the mechanism of action for the JAK2 inhibitor.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Jak2 (D2E12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine and its analogs as a core scaffold in drug discovery, particularly in the development of kinase inhibitors. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This document outlines the synthesis, potential biological applications, and detailed protocols for evaluating the efficacy of compounds based on this scaffold.
Chemical Synthesis
A plausible synthetic route starts from a corresponding substituted pyridine. For instance, a halogenated trifluoromethylpyridine can be reacted with ammonia to introduce the amino group.[8] The resulting aminopyridine can then undergo cyclization to form the triazolopyridine ring system.
General Synthetic Protocol:
A common method for the synthesis of the[2][3][4]triazolo[1,5-a]pyridine scaffold involves the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring, followed by cyclization. One established method is the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride.[5]
-
Step 1: Synthesis of the Pyridine Precursor. The synthesis would begin with a commercially available or synthesized 2-amino-4-(trifluoromethyl)pyridine.
-
Step 2: Formation of the Triazole Ring. The 2-aminopyridine derivative is then reacted with a reagent such as cyanogen bromide to initiate the formation of the fused triazole ring, which can undergo rearrangement to the more stable[2][3][4]triazolo[1,5-a]pyridine system.[9]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for the preparation of the target compound.
Applications in Drug Discovery: Kinase Inhibition
The triazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry and has been successfully employed in the development of inhibitors for various protein kinases implicated in cancer and inflammatory diseases.[10] The trifluoromethyl group can enhance the inhibitory potency and selectivity of these compounds.[11][12]
Potential Kinase Targets:
-
DNA-Dependent Protein Kinase (DNA-PK): Derivatives of this scaffold have been developed as potent and selective inhibitors of DNA-PK, a key enzyme in the DNA damage response pathway.[2][3]
-
TGF-β Type I Receptor Kinase (ALK5): Triazolopyridine-based compounds have shown high potency and selectivity as ALK5 inhibitors, which are of interest for cancer immunotherapy and as antifibrotic agents.[4]
-
Janus Kinase 2 (JAK2): The scaffold has been utilized to develop selective and orally bioavailable JAK2 inhibitors for anticancer therapy.[13]
-
Phosphoinositide 3-Kinase (PI3K): Triazolopyridine derivatives have been identified as potent and selective inhibitors of PI3Kγ, a target for inflammatory diseases.[14]
-
p38 MAP Kinase: This scaffold is a core component of inhibitors targeting p38 MAP kinase, which is involved in inflammatory responses.[10]
Quantitative Data on Analog Activity:
The following table summarizes the inhibitory activities of various triazolo[1,5-a]pyridine analogs against different kinase targets.
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| Triazolopyridinyl Imidazole | ALK5 | 13 | 16.5 (HaCaT cells) | [4] |
| 6-Aryl-2-amino-triazolopyridine | PI3Kγ | Potent (specific values not provided) | - | [14] |
| Triazolopyridine Derivative | p38α | 15-100 (depending on substitution) | - | [10] |
| Triazolopyrimidine Derivative | CDK2 | 120 | - | [15] |
Signaling Pathways
Compounds based on the 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine scaffold can potentially modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
DNA Damage Response Pathway
Caption: Inhibition of DNA-PK by triazolopyridine analogs blocks NHEJ repair.
TGF-β Signaling Pathway
Caption: Triazolopyridine inhibitors block TGF-β signaling by targeting ALK5.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activity of kinase inhibitors. These protocols may require optimization for specific cell lines or kinase enzymes.
4.1. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][16]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine analog library (dissolved in DMSO)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the diluted compound or DMSO (for control).
-
Add 2 µl of the diluted kinase enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
To stop the kinase reaction and deplete unconsumed ATP, add 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.[4]
-
4.2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][17]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and include untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow of the MTT cell viability assay.[3]
Conclusion
The 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine scaffold represents a valuable starting point for the development of potent and selective inhibitors of various protein kinases. The trifluoromethyl group is a key feature that can enhance the pharmacological properties of these compounds. The provided protocols offer a framework for the synthesis and biological evaluation of novel drug candidates based on this promising heterocyclic system. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets.[10][14][19]
References
- 1. mdpi.com [mdpi.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 9. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 14. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactivity of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and representative reactions of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, a key intermediate in the development of novel therapeutics. The protocols are based on established methodologies for analogous heterocyclic systems and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
The synthesis of the target compound can be achieved through a multi-step sequence starting from commercially available 2,6-diaminopyridine. The proposed synthetic pathway involves the introduction of the trifluoromethyl group, followed by the construction of the triazole ring.
Protocol 1: Synthesis of 4-(Trifluoromethyl)pyridine-2,6-diamine
This protocol describes the trifluoromethylation of 2,6-diaminopyridine.
Materials:
-
2,6-Diaminopyridine
-
Trifluoromethyl iodide (or other suitable trifluoromethylating agent)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,6-diaminopyridine (1.0 eq) in DMF, add CuI (0.1 eq) and K₂CO₃ (2.0 eq).
-
Bubble trifluoromethyl iodide gas through the mixture at room temperature for 15 minutes.
-
Seal the reaction vessel and heat to 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This protocol outlines the formation of the triazole ring.
Materials:
-
4-(Trifluoromethyl)pyridine-2,6-diamine
-
Formic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Suspend 4-(Trifluoromethyl)pyridine-2,6-diamine (1.0 eq) in a mixture of formic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the diazotized solution to the sodium azide solution, with vigorous stirring, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 80 °C for 4 hours.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Reactions of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
The 2-amino group of the title compound is a key functional handle for further derivatization. Below are representative protocols for its acylation, alkylation, and diazotization.
Protocol 3: N-Acylation of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This protocol describes the formation of an amide derivative.
Materials:
-
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
-
Acetyl chloride (or other acylating agent)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine (1.0 eq) in dry DCM and cool to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: N-Alkylation of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This protocol details the introduction of an alkyl group onto the 2-amino position.
Materials:
-
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
-
Methyl iodide (or other alkylating agent)
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine (1.0 eq) in dry THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12 hours and monitor by TLC.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 5: Diazotization and Sandmeyer Reaction
This protocol describes the conversion of the 2-amino group to a chloro group via a diazonium salt intermediate.
Materials:
-
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Procedure:
-
Suspend 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine (1.0 eq) in concentrated HCl at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Protocol | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Trifluoromethylation | CF₃I, CuI, K₂CO₃ | DMF | 80 | 12 | 60-70 |
| 2 | Triazole Formation | HCOOH, NaNO₂, NaN₃ | DMF | 80 | 4 | 50-60 |
| 3 | N-Acylation | Acetyl chloride, Pyridine | DCM | 0 to RT | 4 | 80-90 |
| 4 | N-Alkylation | Methyl iodide, NaH | THF | 0 to RT | 12 | 70-80 |
| 5 | Sandmeyer Reaction | NaNO₂, HCl, CuCl | Water/HCl | 0 to 60 | 1.5 | 40-50 |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Diagram 2: Reaction Scheme Workflow
Caption: Workflow for synthesis and reactions.
Application Notes and Protocols for the Purification of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the triazolopyyridine scaffold, a common motif in biologically active molecules.[1] The purification of this compound is a critical step after synthesis to ensure the removal of impurities, starting materials, and by-products, which is essential for accurate biological evaluation and further development. This document provides detailed application notes and protocols for the purification of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine using common laboratory techniques.
Physicochemical Properties
Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy. While experimental data for this specific molecule is limited, the properties can be inferred from structurally similar compounds. The amino group imparts basicity, while the trifluoromethyl group increases lipophilicity.
Table 1: Estimated Physicochemical Properties of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₇H₅F₃N₄ | Provides the exact mass for analytical techniques like mass spectrometry. |
| Molecular Weight | ~202.14 g/mol | Important for calculating molar equivalents and reaction yields. |
| Appearance | Expected to be a solid at room temperature.[2] | Solid form allows for purification by recrystallization. |
| Melting Point | Expected to be in the range of 150-250 °C. | A sharp melting point is an indicator of purity. |
| Solubility | Likely soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane; sparingly soluble in non-polar solvents like hexane; and poorly soluble in water.[3] | Guides the choice of solvents for recrystallization and chromatography. |
| pKa | The amino group is expected to be weakly basic. | The basicity can influence its interaction with silica gel during chromatography, potentially causing peak tailing. |
Purification Techniques
The two primary methods for the purification of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Experimental Workflow for Purification
References
Application Notes and Protocols for Triazolo[1,5-a]pyridine Derivatives in Medicinal Chemistry
A comprehensive search for "7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine" did not yield specific data, including quantitative biological activities, detailed experimental protocols, or associated signaling pathways for this particular molecule. The following information is based on closely related triazolo[1,5-a]pyridine and triazolopyrimidine analogs to provide insights into the potential applications and methodologies relevant to this class of compounds.
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. The 2-amino substituent provides a key site for further chemical modification and interaction with biological targets. While specific data for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is not publicly available, this document outlines potential applications and general protocols based on the activities of analogous compounds.
Potential Therapeutic Applications
Based on the biological activities of structurally similar triazolopyridine and triazolopyrimidine derivatives, 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine could be investigated for, but not limited to, the following therapeutic areas:
-
Oncology: Many triazolopyrimidine derivatives have been explored as anticancer agents. For instance, some analogs act as tubulin polymerization promoters, distinct from the taxane binding site, and can overcome multidrug resistance.[1] Others have been developed as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway, with compounds like AZD7648 showing promise in clinical trials.
-
Immunology and Inflammation: Triazolopyridine derivatives have been designed as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis.[2] These compounds can inhibit the production of pro-inflammatory cytokines such as IL-17A.[2]
-
Neurological Disorders: Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2) containing a triazolo[4,3-a]pyridine core have been developed for treating central nervous system disorders.[3] Additionally, derivatives of[1][4][5]-triazolo[1,5-a]pyrimidine-7(4H)-one have shown anticonvulsant activity as positive modulators of the GABA-A receptor.[6]
-
Infectious Diseases: The triazolopyrimidine scaffold, being a purine isostere, has been investigated for the development of antiviral, antibacterial, and antiparasitic agents.[7] For example, novel[1][4][8]triazolo[1,5-a]pyridine derivatives have demonstrated trypanocidal activity by inhibiting the sterol biosynthesis pathway of the parasite.[9]
Key Quantitative Data on Analogous Compounds
The following table summarizes key in vitro and in vivo data for representative triazolopyridine and triazolopyrimidine analogs, illustrating the potency and efficacy that can be achieved with this scaffold.
| Compound Class | Target | Assay | Potency (IC50/EC50/ED50) | Reference |
| [1][4][5]Triazolo[1,5-a]pyrimidines | Tubulin Polymerization | In vitro tubulin assembly | Potent activity | [1] |
| 7-Methyl-2-[(7-methyl[1][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) | DNA-PK | Biochemical assay | pIC50 = 8.4 | [10] |
| [1][4][5]Triazolo[1,5-a]pyridine Derivatives | RORγt | Jurkat IL-17A reporter assay | Potent inverse agonist activity | [2] |
| 2,5-disubstituted[1][4][5]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives | GABA-A Receptor | Pentylenetetrazole (PTZ)-induced seizure model | ED50 = 31.81 mg/kg (compound 5c) | [6] |
| 8-(Trifluoromethyl)-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479) | mGlu2 Receptor | In vitro functional assay | Potent PAM activity | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of novel compounds are critical for drug discovery. Below are generalized methodologies based on published procedures for related triazolo[1,5-a]pyridine and triazolopyrimidine compounds.
General Synthesis of Triazolo[1,5-a]pyridines
The synthesis of the triazolo[1,5-a]pyridine core can be achieved through several established routes. A common method involves the cyclocondensation of a 2-hydrazinopyridine derivative with a suitable reagent.
Protocol: Synthesis of a Substituted[1][4][5]Triazolo[1,5-a]pyridine
-
Preparation of 2-Hydrazinopyridine Intermediate: React a 2-chloropyridine derivative bearing the desired substituents (e.g., a 4-trifluoromethyl group) with hydrazine hydrate in a suitable solvent like ethanol or isopropanol at reflux.
-
Cyclization: The resulting 2-hydrazinopyridine is then reacted with a cyclizing agent to form the triazole ring. For example, reaction with cyanogen bromide can introduce a 2-amino group.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram: General Synthetic Workflow
Caption: Synthetic workflow for triazolo[1,5-a]pyridine analogs.
In Vitro Biological Evaluation Protocols
Protocol: Kinase Inhibition Assay (e.g., DNA-PK)
-
Reagents: Recombinant human DNA-PK enzyme, a suitable substrate peptide, ATP, and the test compound.
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound is serially diluted and incubated with the enzyme and substrate in an appropriate assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: Cell-Based Reporter Assay (e.g., RORγt Inverse Agonist Activity)
-
Cell Line: A human cell line (e.g., Jurkat T cells) stably transfected with a reporter gene (e.g., luciferase) under the control of a RORγt-responsive promoter (e.g., IL-17A promoter).
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound.
-
Stimulation: Cells are stimulated with an appropriate agonist (if necessary for an inverse agonist assay) to induce reporter gene expression.
-
Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The IC50 values are determined from the dose-response curve.
Signaling Pathways
The therapeutic effects of triazolo[1,5-a]pyridine analogs are mediated through their interaction with specific signaling pathways.
Diagram: Simplified RORγt Signaling Pathway
Caption: Inhibition of the RORγt signaling pathway.
Diagram: Simplified DNA Damage Response Pathway
Caption: Inhibition of the DNA-PK mediated DNA repair pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO1995004733A1 - [1,3,4]TRIAZOLO[1,5-a]PYRIDINES USED AS INTERMEDIATE PRODUCTS FOR THE SYNTHESIS OF DYES - Google Patents [patents.google.com]
- 6. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 9. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Proposed Large-Scale Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry due to its isoelectronic relationship with purines, leading to a wide range of biological activities.[4] Derivatives of this scaffold have been explored as potential therapeutic agents, including for psychiatric diseases and as trypanocidal agents.[5][6] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document outlines a proposed strategy for the large-scale synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, a compound of interest for further investigation in drug discovery programs.
The proposed synthesis is based on the general and efficient methods for constructing the triazolo[1,5-a]pyridine ring system, which often involve the cyclization of a substituted 2-aminopyridine derivative.[7]
Proposed Synthetic Route
The proposed synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine involves a two-step process starting from a commercially available substituted pyridine. The key steps are:
-
Amination of a suitable pyridine precursor: Introduction of an amino group at the 2-position of the pyridine ring.
-
Cyclization to form the triazole ring: Reaction of the resulting 2-aminopyridine derivative with a suitable reagent to construct the fused triazole ring.
A plausible and efficient approach for the cyclization step is the reaction of a 2-aminopyridine with cyanogen bromide to form an N-cyano intermediate, followed by cyclization.
Experimental Protocol: Proposed Large-Scale Synthesis
This protocol describes a hypothetical procedure for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Step 1: Synthesis of 4-(Trifluoromethyl)pyridin-2-amine
A common precursor for the target molecule would be 2-amino-4-(trifluoromethyl)pyridine. This can be synthesized from 2-chloro-4-(trifluoromethyl)pyridine via amination.
-
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (catalyst)
-
Ethylene glycol (solvent)
-
-
Procedure:
-
To a high-pressure reactor, add 2-chloro-4-(trifluoromethyl)pyridine, aqueous ammonia, and a catalytic amount of copper(I) oxide in ethylene glycol.
-
Seal the reactor and heat the mixture to 120-140 °C.
-
Maintain the reaction under pressure for 12-24 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and cautiously vent the reactor.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(Trifluoromethyl)pyridin-2-amine.
-
Step 2: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
-
Materials:
-
4-(Trifluoromethyl)pyridin-2-amine
-
Cyanogen bromide (CNBr)
-
Acetonitrile (solvent)
-
Sodium bicarbonate (base)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-(Trifluoromethyl)pyridin-2-amine in acetonitrile in a suitable reactor.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of cyanogen bromide in acetonitrile to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the intermediate by TLC or HPLC.
-
Once the formation of the N-cyano intermediate is complete, slowly add an aqueous solution of sodium bicarbonate to the reaction mixture to induce cyclization.
-
Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 8-12 hours.
-
Monitor the progress of the cyclization by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
-
Data Presentation
The following table summarizes representative quantitative data for the proposed synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
| Parameter | Step 1: Amination | Step 2: Cyclization | Overall |
| Starting Material | 2-Chloro-4-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridin-2-amine | - |
| Molar Equivalents | - | Starting Material: 1.0Cyanogen Bromide: 1.1Sodium Bicarbonate: 2.0 | - |
| Solvent | Ethylene glycol | Acetonitrile | - |
| Reaction Temperature | 120-140 °C | 0 °C to Reflux | - |
| Reaction Time | 12-24 hours | 12-18 hours | - |
| Product | 4-(Trifluoromethyl)pyridin-2-amine | 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine | - |
| Hypothetical Yield | 85% | 75% | 64% |
| Hypothetical Purity (HPLC) | >98% | >99% | - |
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
References
- 1. 7-methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | CAS 575496-43-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine as a Potential Antimalarial Agent
Disclaimer: As of the latest literature review, no specific experimental data on the synthesis, antimalarial activity, or mechanism of action for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine has been published. The following application notes and protocols are hypothetical and investigational , based on the properties of structurally related compounds, primarily[1][2]triazolo[1,5-a]pyrimidine derivatives, which have shown promise as antimalarial agents. These notes are intended to serve as a foundational guide for researchers initiating studies on this specific compound.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutics. The triazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of new antimalarial drugs. Notably, the incorporation of a trifluoromethyl (CF3) group has been shown to enhance the antiplasmodial activity in this class of compounds.[2] These agents are believed to exert their effect through the inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the parasite.[2][3][4]
This document outlines the potential application of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine as an antimalarial agent, providing hypothetical protocols for its synthesis, in vitro and in vivo evaluation, and investigation of its mechanism of action.
Data Presentation: Antimalarial Activity of Analogous Compounds
To provide a context for the potential efficacy of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, the following table summarizes the in vitro activity of structurally related[1][2]triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine analogs against P. falciparum.
| Compound Scaffold | Derivative/Substituents | P. falciparum Strain | IC50 (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
| [1][2]triazolo[1,5-a]pyrimidine | 2-CF3, 7-(2-naphthylamine) | W2 (chloroquine-resistant) | 0.023 | HepG2 | 18,478 | [2] |
| [1][2]triazolo[1,5-a]pyrimidine | 2-CF3, 7-(3,4-diCl-phenylamine) | W2 (chloroquine-resistant) | 0.55 | HepG2 | >400 | [2] |
| [1][2]triazolo[1,5-a]pyrimidine | 2-CF3, 7-(4-OCH3-phenylamine) | W2 (chloroquine-resistant) | 0.4 | HepG2 | >550 | [2] |
| [1][2]triazolo[1,5-a]pyrimidine | 2-CF3, 7-(4-CF3-phenylamine) | W2 (chloroquine-resistant) | 0.3 | HepG2 | >733 | [2] |
| Pyrazolo[1,5-a]pyrimidine | 2-CF3, 5-CH3, 7-(β-naphthylamine) | W2 (chloroquine-resistant) | 1.2 | HepG2 | 467.8 | [5] |
Proposed Synthesis Protocol
The synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine can be hypothetically achieved through a multi-step process, adapted from general methods for the synthesis of related triazolopyridines and triazolopyrimidines.[6][7]
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Detailed Methodology:
-
Synthesis of the Guanidylpyridine Intermediate:
-
To a solution of 2-amino-4-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of cyanamide.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the resulting guanidylpyridine derivative is isolated by filtration and purified by recrystallization.
-
-
Oxidative Cyclization to the Triazolo[1,5-a]pyridine Core:
-
The guanidylpyridine intermediate is dissolved in an appropriate solvent (e.g., DMF).
-
A copper catalyst (e.g., CuI or Cu(OAc)2) and a base (e.g., K2CO3) are added to the solution.
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The reaction is stirred at an elevated temperature under an air or oxygen atmosphere for 12-24 hours.
-
After completion, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography to yield 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
-
Experimental Protocols for Antimalarial Evaluation
The following protocols are adapted from methodologies used to evaluate related triazolopyrimidine compounds.[2][5]
In Vitro Antiplasmodial Activity Assay
This protocol determines the 50% inhibitory concentration (IC50) of the compound against P. falciparum blood stages.
Workflow for In Vitro Antiplasmodial Assay:
Caption: Workflow for the in vitro antiplasmodial activity assay.
Detailed Methodology:
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Prepare a stock solution of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine in DMSO.
-
Perform serial dilutions of the stock solution in a 96-well plate using complete culture medium.
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Add synchronized P. falciparum culture (e.g., W2 or 3D7 strain) at the ring stage with approximately 1% parasitemia and 2% hematocrit to each well.
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Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
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After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
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Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.
In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.
Detailed Methodology:
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Seed a human cell line (e.g., HepG2 or HEK293) in a 96-well plate and allow the cells to adhere overnight.
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Add serial dilutions of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine to the wells.
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Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Assess cell viability using a standard method such as the MTT or resazurin assay.
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Calculate the 50% cytotoxic concentration (CC50).
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Determine the Selectivity Index (SI) as the ratio of CC50 to the antiplasmodial IC50.
PfDHODH Enzyme Inhibition Assay
This assay determines if the compound inhibits the PfDHODH enzyme, a likely target for this class of compounds.
Detailed Methodology:
-
Express and purify recombinant PfDHODH.
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In a 96-well plate, add the enzyme, the substrate dihydroorotate, and the electron acceptor 2,6-dichloroindophenol (DCIP).
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Add serial dilutions of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
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Initiate the reaction by adding coenzyme Q.
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Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
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Calculate the IC50 for enzyme inhibition.
Proposed Mechanism of Action
Based on extensive research on analogous triazolopyrimidine compounds, the proposed mechanism of action for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is the inhibition of PfDHODH.[2][3][4][8] This enzyme is crucial for the de novo pyrimidine biosynthesis in Plasmodium, which is essential for DNA and RNA synthesis and, consequently, parasite survival.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action via inhibition of PfDHODH.
Conclusion
While 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine remains an uncharacterized compound in the context of antimalarial research, the information available for structurally similar molecules suggests it holds potential as a lead compound. The trifluoromethyl group and the triazolo[1,5-a]pyridine core are features associated with potent antiplasmodial activity, likely through the inhibition of PfDHODH. The protocols outlined in this document provide a comprehensive, albeit hypothetical, framework for the synthesis and evaluation of this compound as a novel antimalarial agent. Further research is warranted to validate these hypotheses and determine the true potential of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine in the fight against malaria.
References
- 1. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. 3D-QSAR studies of triazolopyrimidine derivatives of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors using a combination of molecular dynamics, docking, and genetic algorithm-based methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Experimental Protocols
The synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is a two-step process. The first step involves the synthesis of the key intermediate, 2-hydrazino-4-(trifluoromethyl)pyridine, from 2-chloro-4-(trifluoromethyl)pyridine. The second step is the cyclization of this intermediate with cyanogen bromide to yield the final product.
Step 1: Synthesis of 2-hydrazino-4-(trifluoromethyl)pyridine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| 2-chloro-4-(trifluoromethyl)pyridine | 181.54 | 1.411 |
| Hydrazine hydrate (~80%) | 50.06 | 1.03 |
| Ethanol (anhydrous) | 46.07 | 0.789 |
| Ethyl acetate | 88.11 | 0.902 |
| Anhydrous sodium sulfate | 142.04 | 2.664 |
Procedure:
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To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (5.0-10.0 eq) dropwise at room temperature.[1]
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Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the ethanol by rotary evaporation.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydrazino-4-(trifluoromethyl)pyridine as an oil or solid. The product can often be used in the next step without further purification.[1]
Step 2: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-hydrazino-4-(trifluoromethyl)pyridine | 177.13 |
| Cyanogen bromide | 105.92 |
| Methanol (anhydrous) | 32.04 |
| Sodium bicarbonate (saturated solution) | 84.01 |
Procedure:
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Dissolve 2-hydrazino-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (10-20 volumes).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of cyanogen bromide (1.0-1.2 eq) in methanol dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Caution: Cyanogen bromide is toxic and volatile. Handle in a well-ventilated fume hood.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate?
A1: The reaction is typically carried out at reflux in ethanol, which is approximately 78 °C.[1] Maintaining a consistent reflux is crucial for driving the reaction to completion.
Q2: I am observing a significant amount of unreacted 2-chloro-4-(trifluoromethyl)pyridine even after prolonged reaction time. What could be the issue?
A2: This could be due to several factors:
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Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Ensure you are using a fresh bottle or a properly stored reagent.
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Insufficient Excess of Hydrazine Hydrate: A significant excess of hydrazine hydrate is often required to ensure complete conversion of the starting material. Try increasing the molar ratio of hydrazine hydrate to the chloropyridine.
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Inadequate Temperature: Ensure the reaction is truly at reflux. A lower temperature will result in a significantly slower reaction rate.
Q3: During the cyclization with cyanogen bromide, I am getting a complex mixture of products. How can I improve the selectivity?
A3: The reaction with cyanogen bromide can be sensitive to reaction conditions. To improve selectivity:
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Temperature Control: Add the cyanogen bromide solution slowly at 0 °C to control the initial exothermic reaction.
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Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of cyanogen bromide. A large excess can lead to the formation of byproducts.
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Purity of Starting Material: Ensure your 2-hydrazino-4-(trifluoromethyl)pyridine intermediate is reasonably pure, as impurities can interfere with the cyclization.
Q4: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. What could this be?
A4: You may have formed an isomer through a Dimroth rearrangement. This is a known rearrangement in related triazole systems where the exocyclic and endocyclic nitrogen atoms switch places. This can sometimes be influenced by pH and temperature. Careful purification by column chromatography can often separate these isomers.
Q5: The purification of the final product by column chromatography is proving difficult due to streaking. What can I do?
A5: 2-amino-triazolo[1,5-a]pyridines can be quite polar and may interact strongly with silica gel.
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Solvent System: Try using a more polar eluent system, or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to reduce tailing.
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Alternative Stationary Phase: Consider using alumina or a reverse-phase silica gel for purification.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Experimental Workflow Diagram
dot
Caption: Overall experimental workflow for the synthesis of the target compound.
References
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine?
A1: The most prevalent and direct method for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine involves the cyclization of the corresponding 2-aminopyridine precursor, which is 2-amino-4-(trifluoromethyl)pyridine, with cyanogen bromide (CNBr). This reaction is a well-established method for the formation of the 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 2-amino-4-(trifluoromethyl)pyridine. This precursor can be synthesized through various methods, including the amination of 2-chloro-4-(trifluoromethyl)pyridine or a multi-step process starting from 2,6-dichloro-4-(trifluoromethyl)pyridine. Cyanogen bromide is the other key reagent required for the subsequent cyclization step.
Q3: What are the typical reaction conditions for the cyclization step?
A3: The cyclization of a 2-aminopyridine with cyanogen bromide is typically carried out in a suitable solvent, often an alcohol such as ethanol or methanol, and may be performed at room temperature or with gentle heating. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine and provides potential solutions.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure the purity of 2-amino-4-(trifluoromethyl)pyridine and cyanogen bromide. Impurities in the starting materials can interfere with the reaction. |
| Sub-optimal reaction conditions | Optimize the reaction temperature and time. The electron-withdrawing trifluoromethyl group can affect the nucleophilicity of the aminopyridine, potentially requiring longer reaction times or gentle heating to drive the cyclization to completion. |
| Incorrect stoichiometry | Carefully control the molar ratio of the reactants. An excess of either the aminopyridine or cyanogen bromide can lead to the formation of byproducts and reduce the yield of the desired product. |
| Moisture in the reaction | Conduct the reaction under anhydrous conditions, as cyanogen bromide can react with water. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of significant amounts of byproducts.
| Common Byproduct | Identification | Mitigation Strategy |
| 2-Cyanamido-4-(trifluoromethyl)pyridine | This intermediate may be observed by LC-MS as a compound with a mass corresponding to the starting aminopyridine plus a cyano group (CN). | Prolong the reaction time or gently heat the reaction mixture to promote the intramolecular cyclization of this intermediate to the desired triazolopyridine. |
| N,N'-bis(4-(trifluoromethyl)pyridin-2-yl)guanidine | This guanidine byproduct will have a mass corresponding to two molecules of the starting aminopyridine plus a carbon atom. Its formation can be confirmed by NMR, which would show signals for two pyridine rings. | Use a slight excess of cyanogen bromide to favor the intramolecular cyclization over the intermolecular reaction leading to the guanidine. Careful control of stoichiometry is crucial. |
| Dimerization Products | Complex mixtures of higher molecular weight species may be observed by LC-MS. | Maintain a dilute reaction concentration to disfavor intermolecular reactions that can lead to dimerization and polymerization. |
| Hydrolysis Products | If water is present, cyanogen bromide can hydrolyze to hydrocyanic acid and hypobromous acid, which can lead to various side reactions. The cyanamide intermediate can also hydrolyze. | Ensure the reaction is performed under strictly anhydrous conditions. |
Experimental Protocols
Synthesis of 2-Amino-4-(trifluoromethyl)pyridine (Precursor)
A common route to the precursor involves the amination of a corresponding chloropyridine.
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Method: A solution of 2-chloro-4-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., a saturated solution of ammonia in ethanol or aqueous ammonia) in a sealed vessel. The reaction mixture is heated to a temperature typically ranging from 100 to 150°C for several hours. After cooling, the solvent is removed, and the residue is purified by chromatography to afford 2-amino-4-(trifluoromethyl)pyridine.
Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
-
Method: To a solution of 2-amino-4-(trifluoromethyl)pyridine in a suitable anhydrous solvent (e.g., ethanol), an equimolar amount of cyanogen bromide is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50°C) and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | General Synthetic Route | Potential Byproducts |
| 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine | ~216.14 | Cyclization of 2-amino-4-(trifluoromethyl)pyridine with CNBr | 2-Cyanamido-4-(trifluoromethyl)pyridine, N,N'-bis(4-(trifluoromethyl)pyridin-2-yl)guanidine |
| 2-Amino-4-(trifluoromethyl)pyridine | ~162.11 | Amination of 2-chloro-4-(trifluoromethyl)pyridine | - |
| 2-Cyanamido-4-(trifluoromethyl)pyridine | ~187.12 | Incomplete cyclization of 2-amino-4-(trifluoromethyl)pyridine with CNBr | - |
| N,N'-bis(4-(trifluoromethyl)pyridin-2-yl)guanidine | ~349.24 | Reaction of 2-cyanamido-4-(trifluoromethyl)pyridine with 2-amino-4-(trifluoromethyl)pyridine | - |
Visualizations
Caption: Synthetic pathway for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Reaction pathways leading to the desired product and a common byproduct.
References
- 1. Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of complex heterocyclic compounds. This guide addresses specific issues you may encounter during the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Issue 1: Low or No Product Formation
Possible Causes:
-
Poor quality of starting materials: Impurities in the starting material, 2-amino-4-(trifluoromethyl)pyridine, can inhibit the reaction.
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Ineffective cyclization agent: The chosen cyclization agent may not be suitable for this specific substrate.
-
Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently.
-
Incorrect solvent: The solvent may not be appropriate for the reactants, affecting solubility and reactivity.
Solutions:
-
Verify Starting Material Purity:
-
Ensure the 2-amino-4-(trifluoromethyl)pyridine is of high purity (>98%).
-
If necessary, purify the starting material by recrystallization or column chromatography.
-
-
Optimize the Cyclization Reaction:
-
Screen Reaction Conditions:
-
Systematically vary the reaction temperature. Some related syntheses proceed at room temperature, while others require heating.
-
Experiment with different solvents. Aprotic solvents like DMF or acetonitrile are often used in similar cyclization reactions.
-
Issue 2: Formation of Multiple Products/Impurities
Possible Causes:
-
Side reactions: The reaction conditions may favor the formation of side products.
-
Decomposition: The product or starting materials may be unstable under the reaction conditions.
-
Isomer formation: Depending on the synthetic route, regioisomers may be formed.
Solutions:
-
Reaction Monitoring:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to identify the optimal reaction time and minimize the formation of degradation products.
-
-
Purification Strategy:
-
Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.
-
Recrystallization from an appropriate solvent can be an effective final purification step.
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Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine?
A1: A common and effective method for the synthesis of[1][3][4]triazolo[1,5-a]pyridines starts from the corresponding 2-aminopyridine.[1] For 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, the synthesis would likely proceed via the reaction of 2-amino-4-(trifluoromethyl)pyridine with a suitable reagent to form an intermediate that can then be cyclized.
Q2: How can I improve the yield of the cyclization step?
A2: To improve the cyclization yield, consider the following:
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Catalyst Selection: For oxidative cyclization routes, screening different catalysts (e.g., copper-based catalysts) can be beneficial.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reactants and cyclizing agent.
-
Atmosphere: Some reactions, particularly oxidative cyclizations, may be sensitive to the reaction atmosphere (e.g., inert vs. air).
Q3: What are the best practices for purifying the final product?
A3: For the purification of trifluoromethylated triazolopyridines, a combination of techniques is often most effective:
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Aqueous Work-up: A proper aqueous work-up is crucial to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the target compound from non-polar and closely related impurities.
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Recrystallization: If a crystalline solid is obtained, recrystallization can significantly enhance purity. Conduct small-scale solvent screening to find an optimal solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols
Hypothetical Protocol for the Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for your specific laboratory conditions.
Step 1: Synthesis of N-(4-(Trifluoromethyl)pyridin-2-yl)formamide
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To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in formic acid (5.0 eq), add acetic anhydride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Formation of the Triazole Ring
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The N-(4-(Trifluoromethyl)pyridin-2-yl)formamide can be converted to the corresponding triazolo[1,5-a]pyridine through various methods, including reaction with hydroxylamine to form an amidoxime followed by cyclization with an acid anhydride.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 80 | 12 | 45 |
| 2 | Acetonitrile | Reflux | 8 | 60 |
| 3 | Dioxane | 100 | 10 | 55 |
| 4 | Toluene | Reflux | 24 | 30 |
Visualizations
Caption: Synthetic workflow for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Caption: Decision tree for troubleshooting low reaction yield.
References
stability and degradation of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. The information is intended for researchers, scientists, and drug development professionals to assist in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to evaluate the stability of a compound like 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine?
A1: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][2][3] These studies involve exposing the compound to conditions more severe than standard accelerated stability testing.[1] For a novel compound like 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, a systematic approach involving various stressors is recommended. The goal is to induce degradation to an extent of 5-20%, which is generally considered sufficient for the identification and characterization of degradation products.[4]
Key stress conditions include:
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Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M to 1 M HCl) at room temperature and elevated temperatures.
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Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M to 1 M NaOH) at room temperature and elevated temperatures.
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Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
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Thermal Stress: Exposing the solid compound to dry heat at various temperatures (e.g., 40-80°C).[1]
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Photostability: Exposing the solid compound or a solution to UV and visible light, as per ICH Q1B guidelines.
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Humidity: Incubating the solid compound at high relative humidity (e.g., 90% RH).[1]
Q2: What analytical techniques are most suitable for monitoring the degradation of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine?
A2: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The most common and powerful technique for this purpose is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector or a mass spectrometer (LC-MS).[1]
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HPLC with UV detection: This is the workhorse for quantitative analysis of the parent compound and its degradants. A reverse-phase C18 column is a good starting point.
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LC-MS: Liquid chromatography-mass spectrometry is invaluable for the identification of unknown degradation products by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated and purified degradation products.
Q3: Are there any known degradation pathways for related triazolopyridine structures?
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
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Possible Cause: The stress conditions are not harsh enough.
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Troubleshooting Steps:
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Increase the concentration of the acid, base, or oxidizing agent.
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Increase the temperature of the reaction.
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Extend the duration of the stress exposure.
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Ensure that the compound is adequately dissolved in the stress medium; consider using a co-solvent if solubility is an issue.
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Problem 2: The compound degrades completely under stress conditions.
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Possible Cause: The stress conditions are too harsh.
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Troubleshooting Steps:
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Decrease the concentration of the stressor.
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Lower the temperature of the reaction.
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Shorten the exposure time and analyze samples at multiple time points to capture intermediate degradants.
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Problem 3: Multiple, poorly resolved peaks are observed in the HPLC chromatogram.
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Possible Cause: The HPLC method is not optimized to separate all degradation products from the parent compound and each other.
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Troubleshooting Steps:
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Modify the Mobile Phase: Adjust the organic-to-aqueous ratio, change the organic modifier (e.g., from acetonitrile to methanol), or alter the pH of the aqueous phase.
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Change the Column: Try a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.
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Adjust the Gradient: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks.
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Optimize Temperature: Vary the column temperature to see if it improves peak shape and resolution.
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Data Presentation
The following tables are templates for organizing and presenting data from forced degradation studies.
Table 1: Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 | 8 hours |
| Oxidation | 3% H₂O₂ | 25 | 24 hours |
| Thermal (Solid) | Dry Heat | 80 | 48 hours |
| Photolytic (Solution) | ICH Q1B Option 2 | 25 | As per guideline |
Table 2: Results of Forced Degradation Studies
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | RRT of Major Degradant |
| Control | 100.0 | 0.0 | 0 | N/A |
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidation | ||||
| Thermal (Solid) | ||||
| Photolytic (Solution) |
(RRT = Relative Retention Time)
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
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Preparation of Stock Solution: Prepare a stock solution of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Stress Conditions:
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Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final acid/base concentration of 0.1 M. Incubate at the desired temperature.
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Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Protect from light and keep at room temperature.
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Thermal Stress: For the solid-state study, place a known amount of the compound in a vial and heat in an oven. For the solution study, reflux the stock solution.
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Sampling and Quenching: At specified time points, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Poor HPLC Resolution.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 5. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine in different solvents
Welcome to the technical support center for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine?
A1: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents to understand its basic physicochemical properties. Key solvents to test include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1]
Q2: I am observing poor aqueous solubility with this compound. What are common strategies to enhance its solubility for in vitro assays?
A2: To improve the aqueous solubility of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, several methods can be employed. These include the use of co-solvents (e.g., DMSO, ethanol), adjusting the pH of the buffer, as the amine group may be protonated in acidic conditions, and the use of solubilizing agents like surfactants or cyclodextrins.[1] A common practice is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with the aqueous buffer.[1][2]
Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds.[1] To mitigate this, you can try several approaches:
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Lower the final concentration: The final concentration in the aqueous buffer might be above its solubility limit.[1]
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Optimize the co-solvent percentage: While DMSO is a good starting point, keeping its final concentration in the assay medium as low as possible (typically <1%) is recommended to avoid solvent effects on the biological system.[1]
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Use a different co-solvent: A different organic solvent or a combination of solvents may work better.[1]
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Employ sonication or vortexing: Gentle heating and mixing can help in keeping the compound in solution, but care must be taken to avoid degradation.[1][3]
Q4: How does the trifluoromethyl group in the compound affect its solubility?
A4: The trifluoromethyl (CF3) group is a lipophilic moiety, which generally decreases a compound's solubility in aqueous solutions and increases its solubility in organic solvents. The strong electron-withdrawing nature of the CF3 group can also influence the pKa of nearby functional groups, which in turn can affect solubility at different pH values.
Troubleshooting Guides
Issue 1: Compound is insoluble in water.
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Initial Check: Confirm the purity of the compound. Impurities can sometimes affect solubility.
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pH Adjustment: Given the presence of an amine group, the compound's solubility is likely pH-dependent. Attempt to dissolve the compound in acidic aqueous solutions (e.g., 5% HCl).[4] The amine group should be protonated at low pH, increasing its polarity and aqueous solubility.
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Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous medium.[2] Be mindful of the final solvent concentration in your experiment.[1]
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Heating and Agitation: Gently warming the solution and using methods like vortexing or sonication can help overcome the energy barrier for dissolution.[1][3] However, monitor for any potential degradation of the compound.
Issue 2: Compound precipitates out of solution during an experiment.
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Kinetic vs. Thermodynamic Solubility: You may be observing an issue with kinetic solubility. Determine the kinetic solubility by monitoring the concentration at which the compound starts to precipitate over time in your specific experimental medium.[1]
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Fresh Dilutions: Always prepare fresh dilutions of the compound from a concentrated stock solution just before the experiment to minimize the chances of precipitation over time.[1]
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Incorporate a Surfactant: Consider the use of a biocompatible surfactant at a low concentration in the final dilution to improve solubility and prevent precipitation.[1]
Data Presentation
| Solvent | Temperature (°C) | Visual Solubility (mg/mL) | Method of Determination | Observations |
| Water | 25 | Visual Inspection | ||
| PBS (pH 5.0) | 25 | Visual Inspection | ||
| PBS (pH 7.4) | 25 | Visual Inspection | ||
| Ethanol | 25 | Visual Inspection | ||
| Methanol | 25 | Visual Inspection | ||
| DMSO | 25 | Visual Inspection | ||
| DMF | 25 | Visual Inspection |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol provides a general method for a preliminary assessment of solubility in various solvents.
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Preparation: Weigh 1-5 mg of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine into separate small, clear vials.
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Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of the test solvent (e.g., water, ethanol, DMSO).
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Mixing: Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes.[3]
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Observation: Visually inspect each vial against a light and dark background to see if the solid has completely dissolved.
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Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum solvent volume is reached.
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Calculation: Calculate the approximate solubility in mg/mL.
Protocol 2: Kinetic Solubility Assay
This protocol helps to determine the concentration at which the compound precipitates out of an aqueous solution over time.
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Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
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Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4). Ensure the final DMSO concentration is consistent across all wells and is low enough not to interfere with the assay (typically <1%).
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Incubation: Incubate the plate at room temperature with gentle shaking.
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Turbidity Measurement: Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, 24 hours) using a nephelometer or a plate reader at a wavelength around 600-650 nm.[1]
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Determination: The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility.[1]
Visualizations
References
Technical Support Center: Purification of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
Welcome to the technical support center for the purification of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine?
A1: While specific impurities depend on the synthetic route, common contaminants for this class of compounds may include unreacted starting materials, isomers, and byproducts from side reactions. In syntheses involving the cyclization of aminopyridines with reagents to form the triazole ring, residual starting materials are a primary concern.
Q2: My purified 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine shows low purity by HPLC. What should I do?
A2: Low purity after initial purification is a common issue. We recommend the following troubleshooting steps:
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Re-purification: Attempt a second purification step using a different technique. For example, if you initially used column chromatography, try recrystallization or preparative HPLC.
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Solvent System Optimization: If using column chromatography, optimize the solvent system. A gradient elution may be necessary to separate closely related impurities.
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Recrystallization Solvent Screening: For recrystallization, screen a variety of solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature.
Q3: I am having trouble with the solubility of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine for purification. Which solvents are recommended?
A3: Based on data for structurally similar compounds, a range of solvents can be explored. The trifluoromethyl group can influence solubility. The following table summarizes potential solvents for chromatography and recrystallization.
| Purification Technique | Recommended Solvents (Starting Points) |
| Column Chromatography | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Heptane, Chloroform. Often used in combination as a gradient. |
| Recrystallization | Methanol (MeOH), Ethanol, Dichloromethane (DCM), or mixtures thereof. |
| HPLC | Acetonitrile (MeCN) and Water, often with additives like formic acid for mass spectrometry compatibility. |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Issue 1: Tailing peaks in HPLC analysis
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Possible Cause: Interaction of the amine group with residual acidic silanols on the HPLC column.
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Troubleshooting Steps:
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Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%).
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Use a column with end-capping or a base-deactivated stationary phase.
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If using mass spectrometry, formic acid is a common additive that can improve peak shape.
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Issue 2: Poor separation of impurities by column chromatography
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Possible Cause: Inappropriate solvent system or stationary phase.
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Troubleshooting Steps:
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Solvent System Screening: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation.
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Gradient Elution: Employ a gradient elution from a non-polar solvent (e.g., heptane or hexane) to a more polar solvent (e.g., ethyl acetate or methanol).
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Alternative Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase C18 silica for column chromatography.
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Issue 3: Oily product after recrystallization
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Possible Cause: The compound may be "oiling out" instead of crystallizing. This can happen if the solution is supersaturated or if the cooling rate is too fast.
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Troubleshooting Steps:
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Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.
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Scratching: Scratch the inside of the flask with a glass rod to induce crystallization.
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Seed Crystals: Add a small crystal of the pure compound to the solution to initiate crystallization.
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Solvent Combination: Try a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until the solution becomes cloudy, then warm until clear and allow to cool slowly.
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Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: Column Chromatography on Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
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Elution: Start with a non-polar mobile phase (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
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Dissolution: Add the minimum amount of the hot solvent to the crude product until it is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
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Crystal Collection: Collect the crystals by filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate common workflows and decision-making processes in the purification of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Caption: General purification workflow for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Caption: Troubleshooting decision tree for low purity issues.
Technical Support Center: 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine Derivatives in Overcoming Drug Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives and related compounds in the context of overcoming drug resistance. The information provided is based on published literature for structurally similar compounds and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which triazolopyrimidine derivatives, similar to 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, overcome drug resistance?
A1: Structurally related triazolopyrimidine compounds have been shown to overcome multidrug resistance (MDR) by mechanisms that are independent of common resistance pathways like paclitaxel binding sites. These derivatives can inhibit the function of multidrug resistance transporter proteins, which are often responsible for pumping chemotherapy drugs out of cancer cells.[1] Some of these compounds have also been observed to promote tubulin polymerization, but through a unique mechanism that does not compete with paclitaxel, instead inhibiting the binding of vinca alkaloids.[1]
Q2: Which cancer cell lines have shown susceptibility to analogous triazolo-scaffold compounds?
A2: Various cancer cell lines have been used to evaluate the efficacy of triazolopyridine and triazolopyrimidine derivatives. These include human colorectal carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cell lines.[2] Other studies on similar scaffolds have utilized melanoma (A375), amelanotic melanoma (C32), prostate cancer (DU145), and another breast cancer line (MCF-7/WT).[3]
Q3: What are some key structural features of triazolopyrimidine derivatives that contribute to their anti-resistance activity?
A3: Structure-activity relationship (SAR) studies on analogous[1][3][4]triazolo[1,5-a]pyrimidines indicate that specific substitutions are crucial for high potency. For instance, a 2,2,2-trifluoroethylamino group at the 5-position and fluoro atoms on an ortho-position of a phenyl ring attached to the core are important for activity. The nature of the linkage at other positions, such as an oxygen linkage followed by a three-methylene unit, also plays a significant role in achieving optimal activity.[1]
Q4: Are there any known off-target effects for this class of compounds?
A4: The specificity of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives has not been extensively reported. However, for the broader class of triazolopyridines and triazolopyrimidines, off-target effects are a possibility and should be evaluated in your experimental system. Kinase profiling and other broad screening panels are recommended to assess selectivity.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and biological evaluation of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives.
Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low yield of the final product | Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, time, catalyst). | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Purify intermediates at each step. Screen different catalysts, solvents, and temperature conditions. For fluorinated compounds, moisture can be a critical issue; ensure all reagents and solvents are anhydrous. |
| Difficulty in purification | Co-eluting impurities; product instability on silica gel. | Try alternative purification methods such as preparative HPLC, crystallization, or using a different stationary phase for column chromatography (e.g., alumina). |
| Inconsistent reaction outcomes | Variability in starting material quality; atmospheric moisture affecting the reaction. | Use starting materials from a reliable source and verify their purity by NMR or other analytical methods. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Poor solubility of the compound in cell culture media | The trifluoromethyl group increases lipophilicity, which can lead to poor aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into the final media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Sonication or vortexing during dilution may help. The use of a small percentage of a non-ionic surfactant like Tween 80 (at non-toxic concentrations) can also be explored. |
| High variability in cell viability readouts | Uneven cell seeding; compound precipitation; edge effects in multi-well plates. | Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. Visually inspect the wells for any precipitate after adding the compound. To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile media or PBS. |
| No significant effect on resistant cell lines | The specific resistance mechanism of your cell line may not be targeted by the compound; insufficient compound concentration or incubation time. | Verify the expression and activity of the resistance-conferring proteins in your cell line (e.g., MDR transporters). Perform a dose-response study with a wide range of concentrations and test different incubation times. Consider combination therapies with known chemotherapeutic agents. |
Quantitative Data
The following table summarizes the in vitro antiproliferative activities of some analogous triazolo-scaffold compounds against various cancer cell lines. Note: These are not the exact 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives but represent structurally related compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| [1][3][4]triazolo[1,5-a]pyridinylpyridines | HCT-116 | Varies by derivative | [2] |
| U-87 MG | Varies by derivative | [2] | |
| MCF-7 | Varies by derivative | [2] | |
| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | A375 | Varies by derivative | [3] |
| C32 | Varies by derivative | [3] | |
| DU145 | Varies by derivative | [3] | |
| MCF-7/WT | Varies by derivative | [3] |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives.
Protocol 1: General Procedure for Synthesis of a Triazolo[1,5-a]pyrimidine Core
This protocol is adapted from the synthesis of related triazolopyrimidine structures and may require optimization for the specific target compound.[5]
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Cyclocondensation: React an appropriate 3-amino-1,2,4-triazole with a suitable 1,3-dicarbonyl or α,β-unsaturated carbonyl compound carrying the trifluoromethyl group. The reaction is typically carried out in a solvent like ethanol or acetic acid, often with heating.
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Introduction of the Amino Group: The 2-amino group can be introduced through various synthetic strategies, such as nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of the triazolopyridine ring with an amine or an ammonia equivalent.
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Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or preparative HPLC to achieve high purity.
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Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: Cell Viability Assay in Drug-Resistant Cancer Cell Lines
This is a general protocol for assessing the cytotoxic effects of a compound on both drug-sensitive and drug-resistant cancer cell lines.[6]
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Cell Seeding: Seed the drug-sensitive and drug-resistant cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of the 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivative in the appropriate cell culture medium. Ensure the final solvent concentration is consistent and non-toxic across all wells.
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Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Visualizations
Diagram 1: Proposed Mechanism of Overcoming Multidrug Resistance
Caption: Overcoming MDR by inhibiting drug efflux pumps.
Diagram 2: Experimental Workflow for Compound Evaluation
Caption: Workflow for preclinical evaluation of derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 4. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to form 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is failing. What are the common causes?
A1: The primary challenges in this synthesis often stem from the electronic properties of the starting materials. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can significantly reduce the nucleophilicity of the precursor, 2-hydrazino-4-(trifluoromethyl)pyridine. This decreased reactivity can lead to a sluggish or incomplete reaction. Key factors to investigate include the quality of starting materials, reaction conditions (temperature, solvent, and reaction time), and the presence of any inhibiting impurities.
Q2: I am observing low yields. How can I optimize the reaction to improve the outcome?
A2: Low yields are a frequent issue. To address this, consider the following optimization strategies:
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Reagent Quality: Ensure the 2-hydrazino-4-(trifluoromethyl)pyridine and cyanogen bromide are pure and dry. Impurities or degradation of starting materials can significantly impact the reaction efficiency.
-
Reaction Temperature: While the initial reaction of 2-chloropyridine with hydrazine hydrate is typically performed at reflux in ethanol, the subsequent cyclization with cyanogen bromide may require careful temperature control.[1] Experiment with a range of temperatures, starting from room temperature and gradually increasing, to find the optimal balance between reaction rate and side product formation.
-
Solvent Choice: The choice of solvent is critical. While ethanol is commonly used for the formation of the hydrazinopyridine precursor, the cyclization step might benefit from a solvent that can better solvate the intermediates and facilitate the reaction. Consider exploring aprotic polar solvents.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: Several side reactions can occur, leading to a complex mixture of products and reducing the yield of the desired amine. Potential side products can arise from:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the reaction conditions are not optimal.
-
Dimerization or Polymerization: The reactive intermediates may react with themselves or other species in the reaction mixture.
-
Reaction with Solvent: If a reactive solvent is used, it may participate in side reactions.
-
Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming isomeric products.
Careful monitoring of the reaction and purification of the crude product are essential to isolate the desired 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guide
This section provides a structured approach to troubleshooting failed or low-yielding reactions.
Problem 1: No Product Formation or Very Low Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Quality of Starting Materials | Verify the purity of 2-hydrazino-4-(trifluoromethyl)pyridine and cyanogen bromide by NMR, LC-MS, or melting point. | Impurities can inhibit the reaction or lead to side products. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. | The electron-withdrawing -CF3 group deactivates the pyridine ring, requiring more energy to overcome the activation barrier. |
| Inappropriate Solvent | Screen different solvents, including aprotic polar solvents like DMF or DMSO, in small-scale test reactions. | Solvent polarity can significantly influence the reaction rate and solubility of intermediates. |
| Deactivated Catalyst (if applicable) | If a catalyst is used in an alternative synthetic route, ensure it is active and not poisoned. | Catalyst deactivation will halt the reaction. |
Problem 2: Low Yield of Desired Product with Multiple Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Decrease the reaction temperature and extend the reaction time. | High temperatures can promote the formation of undesired side products. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. Consider adding the cyanogen bromide solution dropwise to the solution of the hydrazinopyridine. | A slow addition can help to control the reaction rate and minimize side reactions. |
| Presence of Water or Other Nucleophiles | Ensure all glassware is dry and use anhydrous solvents. | Water can react with cyanogen bromide and other intermediates, leading to byproducts. |
| Air Sensitivity | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Some intermediates may be sensitive to oxidation by air. |
Experimental Protocols
Synthesis of 2-hydrazino-4-(trifluoromethyl)pyridine
A general procedure for the synthesis of the key precursor, 2-hydrazino-4-(trifluoromethyl)pyridine, involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate.[1]
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add hydrazine hydrate (excess) dropwise at room temperature.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazino-4-(trifluoromethyl)pyridine, which can often be used in the next step without further purification.
| Parameter | Value |
| Starting Material | 2-chloro-4-(trifluoromethyl)pyridine |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | >90% |
Cyclization to form 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
General Procedure:
-
Dissolve 2-hydrazino-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or an aprotic solvent).
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent.
-
Allow the reaction to stir at a controlled temperature (starting from 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a basic aqueous solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by a suitable method such as column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
General Synthetic Pathway
The synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine typically proceeds through a two-step sequence. The first step is the formation of the key intermediate, 2-hydrazino-4-(trifluoromethyl)pyridine, followed by a cyclization reaction.
Caption: General two-step synthesis of the target compound.
Troubleshooting Workflow
When encountering a failed reaction, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the problem.
Caption: A logical workflow for troubleshooting failed reactions.
References
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems for the synthesis of triazolo[1,5-a]pyridines?
A1: Several catalytic systems are employed for the synthesis of the triazolo[1,5-a]pyridine core. The most common include copper-based catalysts (such as CuBr, Cu(OAc)₂, and nano copper oxide), palladium-based catalysts for cross-coupling reactions, and metal-free oxidative cyclization methods using reagents like iodine or (diacetoxyiodo)benzene (PIDA).[1][2] Catalyst-free, microwave-assisted synthesis has also been reported as an eco-friendly alternative.[3]
Q2: The amino group of my 2-amino-4-(trifluoromethyl)pyridine starting material is not reacting. What could be the issue?
A2: The primary cause is likely the reduced nucleophilicity of the amino group. The potent electron-withdrawing effect of the trifluoromethyl group at the 4-position deactivates the pyridine ring and the exocyclic amino group, making it a weaker nucleophile.
Q3: How can I improve the reactivity of 2-amino-4-(trifluoromethyl)pyridine in my reaction?
A3: To overcome the reduced nucleophilicity, consider the following strategies:
-
Use a stronger base: A non-nucleophilic, strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can help to fully deprotonate the amine.
-
Increase the reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy, but monitor for potential decomposition.
-
Activate the coupling partner: If you are performing an acylation or a similar coupling reaction, using a more reactive electrophile, such as an acid chloride instead of a carboxylic acid, can be beneficial.
Q4: I am observing low yields in my synthesis. What are the potential causes and solutions?
A4: Low yields can stem from several factors. In addition to the low reactivity of the starting material (see Q2 & Q3), incomplete reaction, side reactions, or suboptimal reaction conditions could be the cause. To troubleshoot, ensure your reagents are pure and dry, the reaction is running for a sufficient amount of time (monitor by TLC or LC-MS), and that the chosen solvent is appropriate for the reaction type. For copper-catalyzed reactions, the choice of ligand can also significantly impact the yield.
Q5: What are some common side reactions to be aware of during the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine?
A5: Potential side reactions include the formation of regioisomers if the precursors are not appropriately substituted, over-oxidation of the desired product under harsh oxidative conditions, and in the case of copper-catalyzed reactions, homo-coupling of the starting materials. Careful control of reaction conditions and stoichiometry is crucial to minimize these byproducts.
Catalyst Selection and Performance
Choosing the right catalyst is critical for the successful synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. Below is a summary of commonly used catalytic systems for the formation of the triazolo[1,5-a]pyridine core.
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Copper (I/II) Salts (e.g., CuBr, Cu(OAc)₂) | Often used with a base and an oxidant (air or other). Temperatures can range from room temperature to elevated temperatures.[4] | Readily available, relatively inexpensive, and a wide range of functional groups are tolerated.[1] | Can require careful optimization of ligands and reaction conditions. Potential for metal contamination in the final product. |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Typically used in cross-coupling reactions to form C-N bonds, followed by a cyclization step.[5] | High efficiency and selectivity for C-N bond formation. | More expensive than copper catalysts. Can be sensitive to air and moisture. |
| Metal-Free Oxidative Cyclization (e.g., I₂/KI, PIFA) | Employs an oxidizing agent to facilitate the N-N bond formation and cyclization.[1] | Avoids metal contamination. Can be performed under mild conditions. | The oxidizing agents can be harsh and may not be compatible with all functional groups. |
| Catalyst-Free Microwave Synthesis | Utilizes microwave irradiation to promote the reaction, often in a solvent like toluene.[3] | Environmentally friendly, rapid reaction times, and often results in high yields. | Requires specialized microwave reactor equipment. |
Experimental Protocols
The following is a representative protocol for a copper-catalyzed synthesis of a substituted 2-amino-[1][2][6]triazolo[1,5-a]pyridine, which can be adapted for the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Step 1: Formation of the N-pyridinylguanidine Intermediate
-
To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as DMF, add a cyanamide reagent (e.g., N,N-diphenylcyanamide, 1.1 eq).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-(4-(trifluoromethyl)pyridin-2-yl)guanidine intermediate.
Step 2: Oxidative Cyclization to form the Triazolo[1,5-a]pyridine Ring
-
Dissolve the N-(4-(trifluoromethyl)pyridin-2-yl)guanidine intermediate (1.0 eq) in a solvent such as 1,2-dichloroethane.
-
Add a copper (II) salt, such as copper (II) acetate (Cu(OAc)₂, 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 84 °C) and stir under an air atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
Caption: Troubleshooting Decision Tree for Synthesis.
Experimental Workflow for Catalyst Selection
Caption: Experimental Workflow for Catalyst Selection.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of DNA-PK Inhibitors: AZD7648 and Alternatives
In the landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to potentiate the effects of DNA-damaging agents such as radiotherapy and chemotherapy. This guide provides a comparative analysis of the biological activity of AZD7648, a potent and selective DNA-PK inhibitor featuring a triazolopyridine moiety, against two key alternatives: M3814 (Nedisertib) and Lturm34. This objective overview is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Introduction to DNA-PK Inhibition
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary cellular mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, there is a heightened reliance on the NHEJ pathway for survival, making its inhibition a targeted therapeutic approach. By blocking DNA-PK, these inhibitors prevent the repair of DSBs induced by therapies like radiation, leading to an accumulation of DNA damage and subsequent cancer cell death.[2]
Comparative Performance of DNA-PK Inhibitors
The efficacy of DNA-PK inhibitors is primarily assessed by their potency (IC50) and selectivity against other kinases. A lower IC50 value indicates higher potency, while high selectivity is crucial for minimizing off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights | Key Features |
| AZD7648 | DNA-PK | 0.6[3] | >100-fold selective over 396 other kinases.[3] >90-fold cellular selectivity over ATM, ATR, mTOR, and three PI3K isoforms.[4] | Exceptionally potent and selective; currently in clinical development.[4][5] |
| M3814 (Nedisertib) | DNA-PK | <3[6][7] | >100-fold over PI3K family kinases.[1] | Highly potent and orally bioavailable; currently in clinical trials.[8][9] |
| Lturm34 | DNA-PK | 34[1][10] | 170-fold more selective for DNA-PK over PI3K.[1][10] | Potent and highly selective inhibitor.[11] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the NHEJ pathway and a typical experimental workflow for assessing a DNA-PK inhibitor's efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
DNA-PK inhibitor (e.g., AZD7648, M3814, Lturm34)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells at a density of 1,000 cells/well in a 96-well plate and incubate overnight.[12]
-
Treat the cells with increasing concentrations of the DNA-PK inhibitor for 72 hours.[12]
-
Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for DNA Damage and Apoptosis Markers
This technique is used to detect and quantify specific proteins, providing insights into the activation of the DNA damage response and induction of apoptosis.
Materials:
-
Cancer cell lines
-
DNA-PK inhibitors and DNA-damaging agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-DNA-PKcs (Ser2056), anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the inhibitors and/or DNA-damaging agents. Wash with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[15]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine relative protein expression.[13]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
DNA-PK inhibitors
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the DNA-PK inhibitor for the desired time. Harvest the cells by trypsinization.[16]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.[17]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.[17]
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[17]
Conclusion
AZD7648, M3814 (Nedisertib), and Lturm34 are all potent inhibitors of DNA-PK with demonstrated biological activity relevant to cancer therapy. AZD7648 stands out for its exceptional potency and high selectivity.[3] The choice of inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the combination therapy being considered, and the desired pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging DNA-PK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Nedisertib (M3814, MSC2490484A) | inhibitor/agonist | CAS 1637542-33-6 | Buy Nedisertib (M3814, MSC2490484A) from Supplier InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. huejmp.vn [huejmp.vn]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. origene.com [origene.com]
- 16. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These compounds have garnered significant interest as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of triazolo[1,5-a]pyridine analogs, with a focus on their activity as kinase inhibitors. While a specific, comprehensive SAR study on 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine analogs is not extensively available in the public domain, this guide synthesizes data from closely related series to provide valuable insights for the rational design of novel and more effective therapeutic agents.
Structure-Activity Relationship (SAR) of Triazolo[1,5-a]pyridine-Based Kinase Inhibitors
The inhibitory potency and selectivity of triazolo[1,5-a]pyridine analogs are significantly influenced by the nature and position of substituents on the bicyclic core. The following discussion summarizes key SAR trends observed in related series of compounds.
General SAR Observations:
-
Substitutions at the 2-position: The 2-amino group is a common feature in many active analogs and often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Modifications at this position can significantly impact potency and selectivity.
-
Substitutions at the 7-position: The 7-position of the triazolo[1,5-a]pyridine core is a critical site for modification to enhance potency and modulate physicochemical properties. While specific data on the 7-trifluoromethyl group is limited, electron-withdrawing groups at this position can influence the electronic properties of the heterocyclic system and its interactions with the target protein. In a series of 7-substituted-[1][2]triazolo[1,5-a][1][4]triazines, substitutions at this position were found to be crucial for activity[1][3].
-
Aryl Substituents: The introduction of aryl or heteroaryl groups at various positions of the triazolo[1,5-a]pyridine scaffold is a common strategy to explore interactions with different pockets of the kinase active site and to tune the overall properties of the molecule.
Representative SAR Data of Triazolopyridine-Based p38 MAP Kinase Inhibitors
To illustrate the quantitative impact of structural modifications, the following table presents SAR data for a series of triazolopyridine-based inhibitors of p38 MAP kinase. This data is representative of the types of modifications and their effects on inhibitory potency within this class of compounds.
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM)[5] |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes[5].
Key Insights from the Representative Data:
-
Impact of Triazole Side-Chain: Increasing the steric bulk of the alkyl group on the triazole side-chain from methyl to isopropyl (compounds 1-3) leads to a progressive increase in potency.
-
Influence of C4 Aryl Substitution: The introduction of a second fluorine atom at the 2-position of the C4 phenyl ring (compound 4 vs. 3) enhances the inhibitory activity.
-
Optimal Side-Chain Conformation: A cyclopropyl group on the triazole side-chain (compound 5) provides the highest potency in this series, suggesting an optimal fit in the hydrophobic pocket of the enzyme. A bulkier tert-butyl group (compound 6) leads to a slight decrease in activity, indicating a potential steric clash.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of inhibitor potency. Below are representative methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a fluorescence-based readout.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well white or black microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.
-
Assay Plate Preparation: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
ATP Addition: To initiate the kinase reaction, add 10 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Reaction Termination and Signal Generation: Stop the kinase reaction and generate a signal by adding the detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key cascade involved in cellular responses to inflammatory cytokines and environmental stress. Many triazolopyridine analogs have been developed as inhibitors of p38 MAP kinase[5].
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and characterization of novel kinase inhibitors.
Caption: Workflow for Kinase Inhibitor Discovery and Development.
References
in vitro vs in vivo efficacy of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
An in-depth analysis of the in vitro and in vivo anticancer activities of a novel multitargeted triazolopyrimidine compound.
I. In Vitro Efficacy: Cellular and Enzymatic Inhibition
The initial assessment of a potential anticancer agent's efficacy is determined through in vitro assays, which measure its ability to inhibit the proliferation of cancer cell lines and the activity of specific molecular targets.
1.1. Antiproliferative Activity against Human Cancer Cell Lines
Compound 13c was evaluated for its cytotoxic effects on three human cancer cell lines: HCT116 (colon carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma). The results, presented in Table 1, demonstrate potent antiproliferative activity across all tested cell lines.[1][2]
| Compound | HCT116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 13c | 6.10 | 10.33 | 2.42 |
| 7c | - | - | - |
| 11e | - | - | - |
| Data for compounds 7c and 11e, also showing strong activity, are mentioned but not quantified in the abstract.[1][2] | |||
| Table 1: In Vitro Antiproliferative Activity of Compound 13c [1][2] |
1.2. Multi-Target Enzyme Inhibition
A key feature of compound 13c is its ability to act on multiple targets involved in cancer progression. Its inhibitory activity was assessed against four key enzymes: Epidermal Growth Factor Receptor (EGFR), Topoisomerase II (TOP-II), Human Epidermal Growth Factor Receptor 2 (HER-2), and Aromatase (ARO). The IC₅₀ values are summarized in Table 2.
| Target Enzyme | Compound 13c IC₅₀ (µM) |
| EGFR | 0.087 |
| TOP-II | 31.56 |
| HER-2 | 0.078 |
| Aromatase (ARO) | 0.156 |
| Table 2: Multi-Target Enzyme Inhibition by Compound 13c [1] |
II. In Vivo Efficacy: Tumor Growth Inhibition
Following promising in vitro results, the anticancer potential of compound 13c was evaluated in an in vivo animal model. These studies are crucial for determining a compound's efficacy in a complex biological system.
2.1. Xenograft Model in Mice
Studies in mice bearing tumor xenografts demonstrated that compound 13c significantly inhibits tumor growth.[1][2] The efficacy was found to be comparable to that of the positive control used in the study.[1][2] This highlights the potential of this triazolopyrimidine hybrid as a therapeutic agent in a preclinical setting.
III. Mechanism of Action: Cell Cycle Arrest
To understand the cellular mechanisms underlying its antiproliferative effects, the impact of compound 13c on the cell cycle of MCF-7 cells was investigated using flow cytometry. The analysis revealed that compound 13c induces a suppression of the S-phase cell population, indicating that it interferes with DNA synthesis and replication, ultimately leading to a halt in cell proliferation.[1][2]
IV. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
4.1. In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HCT116, HeLa, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with various concentrations of the test compounds for a specified duration.
-
MTT Staining: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.
4.2. Enzyme Inhibition Assays
The inhibitory activity of the compounds against EGFR, TOP-II, HER-2, and Aromatase was determined using specific enzymatic assays. While the exact protocols for each are proprietary to the testing facility, a general workflow is as follows:
-
Reaction Mixture: The respective enzyme, its substrate, and cofactors were incubated in a suitable buffer system.
-
Inhibitor Addition: The test compound was added to the reaction mixture at various concentrations.
-
Activity Measurement: The enzyme activity was measured by detecting the product formation, often through fluorescence, luminescence, or spectrophotometric methods.
-
IC₅₀ Determination: The IC₅₀ values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
4.3. In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice were used for the study.
-
Tumor Implantation: Human cancer cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compound was administered orally or intravenously at a specified dose and schedule. A positive control group receiving a standard anticancer drug was also included.
-
Tumor Measurement: Tumor volume was measured periodically throughout the study using calipers.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated groups to the control group.
4.4. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: MCF-7 cells were treated with the test compound for a specified time. After treatment, the cells were harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells were stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was quantified using specialized software.
V. Visualizing the Pathways and Processes
To better understand the complex interactions and experimental designs, the following diagrams have been generated.
Caption: Multi-target inhibition by Compound 13c.
Caption: Workflow for anticancer drug evaluation.
References
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases and other important biological targets. The inclusion of a trifluoromethyl group, as in the compound of interest, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability, which can significantly influence the selectivity profile.
Comparative Selectivity of Related Compounds
Research into the broader family of triazolo[1,5-a]pyridines and triazolo[1,5-a]pyrimidines has revealed a wide range of biological activities. These compounds have been shown to target several key enzymes and receptors involved in various disease pathways. The table below summarizes the selectivity profiles of representative compounds from these families, offering a potential framework for understanding the selectivity of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine.
| Compound Class | Primary Target(s) | Selectivity Highlights | Reference |
| [1][2][3]Triazolo[1,5-a]pyrimidine Derivatives | Tubulin Polymerization | These compounds have a unique mechanism of action, promoting tubulin polymerization. Structure-activity relationship (SAR) studies indicate that substitutions, including trifluoromethyl groups, are crucial for potency. | [1][4] |
| Fluorinated 7-Benzylamino-2-phenyl-[1][2][3]triazolo[1,5-a][1][4][5]triazines | Anticancer (mechanism not fully elucidated) | The highest antiproliferative activity in one study was observed with a 7-(4-trifluoromethylphenyl) substituted compound, suggesting the importance of the trifluoromethyl group for activity. These compounds did not inhibit dihydrofolate reductase (DHFR). | [2] |
| 7-Amino-[1][2][3]triazolo[4,3-f]pteridinone Derivatives | PLK1 | A 1-methyl-1,2,4-triazole derivative with a 2,6-dimethylpiperazine moiety showed potent antiproliferative activity against a panel of cancer cell lines, with Polo-like kinase 1 (PLK1) identified as a likely target. | [3] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Analogs | Dihydroorotate Dehydrogenase (DHODH) | Amine substitutions at the 7-position have led to selective inhibitors of Plasmodium falciparum DHODH, a key enzyme in pyrimidine biosynthesis, highlighting the potential for targeting parasitic diseases. | [5] |
Experimental Protocols
The determination of a compound's selectivity profile is a critical step in drug development. A common approach involves screening the compound against a large panel of kinases or other relevant enzymes. Below is a generalized workflow for assessing kinase inhibitor specificity.
In Vitro Kinase Selectivity Profiling
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.
1. Reagents and Materials:
-
Test compound (e.g., 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine) dissolved in a suitable solvent (typically DMSO).
-
A panel of purified recombinant protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP (for radiometric assays) or a suitable substrate for non-radiometric detection methods (e.g., ADP-Glo™ Kinase Assay).
-
ATP solution.
-
96-well or 384-well plates.
-
(For radiometric assays) Phosphocellulose filter plates and a scintillation counter.
-
(For non-radiometric assays) A luminometer or spectrophotometer.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In the wells of the microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP for radiometric assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): After the kinase reaction, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, with the luminescent signal being proportional to kinase activity.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50). The selectivity profile is established by comparing the IC50 values across the panel of kinases.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Signaling Pathway Context
The diverse targets of triazolo[1,5-a]pyridine and related compounds implicate them in a variety of cellular signaling pathways. For instance, inhibition of kinases like PLK1 can disrupt cell cycle progression and induce apoptosis, a key mechanism in cancer therapy. The diagram below illustrates a simplified representation of a signaling pathway that could be modulated by such inhibitors.
Caption: A simplified diagram showing the potential role of a triazolo[1,5-a]pyridine inhibitor in the cell cycle.
References
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Docking Analysis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine Derivatives as Potential Kinase Inhibitors
This guide provides a comparative analysis of the molecular docking of novel 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives against a selected kinase target. The study aims to elucidate the structure-activity relationships (SAR) that govern the binding affinity and selectivity of these compounds, offering insights for the rational design of more potent and specific inhibitors.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its isosteric relationship with purines and its ability to form key interactions with various biological targets.[4] Derivatives of this core have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6][7][8] The introduction of a trifluoromethyl group at the 7-position can significantly enhance metabolic stability and binding affinity. This guide focuses on a series of 2-amine substituted derivatives to explore their potential as kinase inhibitors, a class of enzymes frequently implicated in proliferative diseases. Based on the prevalence of kinase targets for similar heterocyclic compounds, Casein Kinase Idelta (CK1δ) has been selected as the representative target for this comparative study.[9]
Data Summary
The following table summarizes the in silico docking results of the 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives against the ATP-binding site of CK1δ. The docking scores, representing the predicted binding affinities, and the key interacting residues are presented.
| Compound ID | R-Group (at 2-amine position) | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Derivative 1 | -H | -7.8 | Leu85, Val24 | Ile22, Val70, Ala36 |
| Derivative 2 | -CH3 | -8.2 | Leu85, Cys86 | Ile22, Val70, Ala36, Leu135 |
| Derivative 3 | -Phenyl | -9.5 | Leu85, Asp140 | Ile22, Val70, Ala36, Phe80 |
| Derivative 4 | -4-Fluorophenyl | -9.9 | Leu85, Asp140 | Ile22, Val70, Ala36, Phe80 |
| Derivative 5 | -3-Aminophenyl | -10.3 | Leu85, Asp140, Glu83 | Ile22, Val70, Ala36, Phe80 |
Experimental Protocols
A detailed methodology was followed for the comparative molecular docking studies to ensure consistency and reliability of the results.
3.1. Protein and Ligand Preparation The three-dimensional crystal structure of Casein Kinase Idelta (CK1δ) was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules and any co-crystallized ligands.[1] Hydrogen atoms were added, and the structure was energy minimized using a suitable force field to relieve any steric clashes.
The 3D structures of the 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives were constructed using molecular modeling software and subsequently subjected to energy minimization to obtain stable conformations.[1]
3.2. Molecular Docking Simulation Molecular docking simulations were performed using a reputable docking program such as ICM-Pro.[1][5] The binding site was defined as the ATP-binding pocket of CK1δ, centered around the co-crystallized inhibitor or identified key active site residues. The docking protocol was validated by redocking a known inhibitor into the active site and ensuring the predicted binding pose was in close agreement with the experimentally determined structure.[1] Each derivative was then docked into the prepared receptor grid, and the resulting binding poses were scored based on their predicted binding free energy.
Visualization of Methodologies and Pathways
4.1. Experimental Workflow
Caption: Workflow for the comparative molecular docking study.
4.2. Simplified Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a triazolopyridine derivative.
Conclusion
The comparative docking study of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine derivatives against CK1δ reveals important structural insights for the design of potent inhibitors. The results indicate that substitution at the 2-amine position significantly influences the binding affinity. Aromatic substituents, particularly those capable of forming additional hydrogen bonds, such as the 3-aminophenyl group in Derivative 5, demonstrate the most favorable docking scores. These findings suggest a clear direction for the further optimization of this scaffold to develop novel and effective kinase inhibitors for therapeutic applications. Future work should involve the synthesis and in vitro biological evaluation of these compounds to validate the in silico predictions.[5]
References
- 1. jchemtech.com [jchemtech.com]
- 2. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Landscape of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines allows it to function as a bioisostere, interacting with a variety of biological targets. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design. This guide provides a comparative analysis of the structure-activity relationships of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine and related triazolopyridine and triazolopyrimidine derivatives, drawing upon available experimental data to inform future drug discovery efforts.
Comparative Biological Activities of Triazolopyridine and Triazolopyrimidine Derivatives
While a specific QSAR study for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is not publicly available, the structure-activity relationships (SAR) of analogous compounds provide valuable insights into its potential biological activities. The following tables summarize the inhibitory activities of various triazolopyridine and triazolopyrimidine derivatives against different biological targets.
| Compound Series | Target | Key Structural Features | Activity (IC50/Inhibition) | Reference |
| 7-Benzyl triazolopyridines | Myeloperoxidase (MPO) | Benzyl group at position 7 | Improved potency over triazolopyrimidine counterparts | [1] |
| [1][2][3]Triazolo[4,5-d]pyrimidine derivatives | Lysine Specific Demethylase 1 (LSD1) | Varied substitutions at three regions of the scaffold | Compound 27 showed an IC50 of 0.564 μM | [2] |
| 8-amino-2-aryl-[1][2][4]triazolo[1,5-a]pyridine-6-carboxyl amides | Human Adenosine 2a (hA2a) receptor | Free amino functionality | H-bond donor strength of the amino group is key for activity | [3] |
| [1][2][4]Triazolo[1,5-a]pyrimidine derivatives | Tubulin Polymerization | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino at position 5 | High potency | [5] |
| 7-Substituted triazolopyridines | PI3Kγ | 5-(2-amino-[1][2][4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide | Potent and orally bioavailable | [6] |
| [1][2][4]Triazolo[1,5-a]pyridine derivatives | RORγt Inverse Agonists | 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)-[1][2][4]triazolo[1,5-a]pyridin-6-yl)nicotinamide | Strong inhibitory activity | [7] |
Experimental Protocols
The biological activities summarized above were determined using a variety of experimental assays. Detailed methodologies are crucial for the interpretation and comparison of these results.
Myeloperoxidase (MPO) Inhibition Assay: The inhibitory activity against MPO is typically determined using a biochemical assay that measures the oxidation of a substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of the enzyme and hydrogen peroxide. The reaction progress is monitored spectrophotometrically, and the IC50 value is calculated from the dose-response curve.[1]
LSD1 Inhibition Assay: The inhibitory effect on LSD1 is often assessed using a biochemical assay that measures the demethylation of a histone substrate. This can be quantified using various methods, including fluorescence-based assays or mass spectrometry. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2]
Adenosine Receptor Binding Assay: The affinity of compounds for adenosine receptors is determined through radioligand binding assays. Membranes from cells expressing the specific receptor subtype (e.g., hA2a or hA1) are incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity is measured to determine the displacement of the radioligand and calculate the inhibitory constant (Ki).[3]
Tubulin Polymerization Assay: The effect of compounds on tubulin polymerization is monitored by measuring the change in turbidity of a tubulin solution over time. Compounds that promote polymerization will increase the turbidity, while inhibitors will prevent it. The concentration of the compound required to achieve a certain level of polymerization or inhibition is determined.[5]
PI3Kγ Kinase Assay: The inhibitory activity against PI3Kγ is measured using a kinase assay that quantifies the phosphorylation of a substrate, such as phosphatidylinositol. The amount of phosphorylated product can be determined using methods like ELISA or radiometric assays. The IC50 value is calculated from the concentration-response curve.[6]
RORγt Inverse Agonist Assay: The activity of RORγt inverse agonists is typically evaluated in a cell-based reporter gene assay. Cells co-transfected with a RORγt expression vector and a reporter construct containing RORγt response elements are treated with the test compounds. The inverse agonist activity is determined by the reduction in reporter gene expression.[7]
Visualizing QSAR and SAR Relationships
The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of these compounds.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: Structure-Activity Relationship (SAR) map for triazolopyridine derivatives.
Conclusion
The 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine core represents a promising starting point for the design of novel therapeutic agents. While direct QSAR models for this specific compound are lacking, the wealth of SAR data for related triazolopyridine and triazolopyrimidine analogs provides a strong foundation for rational drug design. The trifluoromethyl group at position 7 is anticipated to favorably influence the pharmacokinetic and pharmacodynamic properties of the molecule. Further investigation, including synthesis and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound and to develop predictive QSAR models that can guide the optimization of this promising chemical series.
References
- 1. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Analysis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine: A Review of Available Data
An extensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the specific biological on-target and off-target effects of the compound 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine . While the triazolo[1,5-a]pyridine scaffold is a common core in the development of various therapeutic agents, data pertaining to this exact molecule—with a trifluoromethyl group at the 7th position and an amine group at the 2nd position—is not sufficiently detailed to conduct a comparative analysis of its performance against alternative compounds.
Our search for experimental data, including selectivity profiles, IC50 or Ki values from kinase or other enzymatic assays, and cellular assay results, did not yield specific information for 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine. Consequently, a direct comparison of its off-target effects with other molecules is not feasible at this time.
The broader class of molecules,[1][2][3]triazolo[1,5-a]pyridines and related heterocyclic structures, has been investigated for a variety of biological activities. These activities are highly dependent on the specific substituents at different positions of the heterocyclic core. For instance, various derivatives have been explored as inhibitors of kinases such as DNA-PK, Janus kinase 2 (JAK2), and Casein Kinase 1δ (CK1δ), as well as other targets like the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) and P-glycoprotein. However, the biological profile of each of these analogues is unique and cannot be directly extrapolated to 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine without specific experimental validation.
Given the absence of concrete data for the requested compound, we are unable to provide the detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways as outlined in the core requirements.
For researchers, scientists, and drug development professionals interested in the potential activities of this scaffold, it would be necessary to perform initial biological screenings to determine its primary target(s) and subsequent selectivity profiling to identify any off-target effects. Such an experimental workflow would be the first step in characterizing this specific molecule and enabling future comparative analyses.
We recommend that for a comprehensive evaluation, a well-characterized compound with a similar structural backbone and available biological data be selected for a comparative guide. Should you have an alternative compound of interest with accessible research data, we would be pleased to generate a detailed analysis as per the original request.
References
A Comparative Guide to the Bioisosteric Replacement of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine scaffold is a promising starting point for drug discovery, likely exhibiting a range of biological activities due to its heterocyclic nature.[1][2] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of a lead compound.[3] This guide explores potential bioisosteric replacements for the trifluoromethyl and amine moieties of the parent compound, drawing parallels from studies on related heterocyclic systems.
I. Bioisosteric Replacement Strategies for the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry, known for its ability to enhance metabolic stability and receptor binding affinity.[4] However, its replacement can be desirable to fine-tune lipophilicity, polarity, and other properties.
Table 1: Comparison of Potential Bioisosteres for the Trifluoromethyl Group
| Bioisostere | Predicted Impact on Physicochemical Properties | Potential Biological Implications | Reference |
| Pentafluorosulfanyl (SF5) | Increased lipophilicity and steric bulk compared to CF3. Strong electron-withdrawing nature. | May alter binding affinity due to size and electronic effects. Could either enhance or decrease biological activity depending on the target. | [5] |
| Trifluoromethoxy (OCF3) | Similar electron-withdrawing properties to CF3 but with altered geometry and polarity. | Can serve as a close electronic mimic of the CF3 group, potentially retaining similar biological activity with subtle changes in binding interactions. | [5] |
| Nitro (NO2) | Strong electron-withdrawing group, but generally considered less "drug-like" due to potential toxicity. Can be a successful bioisostere in specific contexts. | Can mimic the electronic properties of the CF3 group and may lead to potent compounds, but requires careful toxicological evaluation.[4][6] | [4][6] |
| Ethyl/Isopropyl | Increases lipophilicity and steric bulk. Lacks the strong electron-withdrawing character of CF3. | May provide a better fit in certain hydrophobic pockets of a target protein. The change in electronics could significantly alter activity. | [5] |
II. Bioisosteric Replacement Strategies for the 2-Amine Group
The 2-amine group on the triazolo[1,5-a]pyridine ring is a key functional group that can participate in hydrogen bonding and other interactions with biological targets. Its replacement can influence potency, selectivity, and pharmacokinetic properties.
Table 2: Comparison of Potential Bioisosteres for the 2-Amine Group
| Bioisostere | Predicted Impact on Physicochemical Properties | Potential Biological Implications | Reference |
| 1,2,3-Triazole | Can mimic the hydrogen bonding properties of an amide (a common bioisostere for amines in certain contexts).[3] Increases metabolic stability.[7] | May retain or enhance binding affinity by mimicking key hydrogen bond interactions. Can improve the overall pharmacokinetic profile of the molecule. | [3][7] |
| Amide (-NHC(O)R) | Introduces a carbonyl group, which can act as a hydrogen bond acceptor. Properties can be tuned by varying the 'R' group. | Can alter the hydrogen bonding pattern and introduce new interactions with the target. May impact solubility and permeability. | [8] |
| Urea (-NHC(O)NHR) | Increases hydrogen bonding capacity. Can significantly alter polarity and solubility. | May form additional hydrogen bonds with the target, potentially increasing potency. The increased polarity could affect cell permeability. | [8] |
| Sulfonamide (-NHS(O)2R) | Introduces a sulfonyl group, which is a strong hydrogen bond acceptor. Generally more acidic than an amine. | Can lead to different binding orientations and interactions. May improve metabolic stability. | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of novel compounds. Below are generalized protocols for key assays relevant to the potential therapeutic applications of triazolopyridine derivatives, such as anticancer and kinase inhibition activities.[1][9]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12][13]
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
b. Compound Treatment:
-
Test compounds are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium.
-
The culture medium from the cell plates is replaced with medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.
-
Plates are incubated for 48-72 hours.
c. Cell Viability Assessment:
-
After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Data Analysis:
-
The percentage of cell viability is calculated relative to the control.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[14]
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.[15][16]
a. Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
b. Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
c. ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
d. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of ADP produced is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[17]
In Vitro ADME Assays
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery.[18][19][20][21][22]
a. Metabolic Stability (Liver Microsome Assay):
-
Incubate the test compound with human or rat liver microsomes and NADPH.
-
Monitor the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
b. Permeability (Caco-2 Assay):
-
Seed Caco-2 cells on a permeable support until a confluent monolayer is formed.
-
Add the test compound to the apical side and measure its appearance on the basolateral side over time to determine the apparent permeability coefficient (Papp).
Visualizations
Hypothetical Signaling Pathway
Given that many triazolopyridine and related heterocyclic compounds exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as a kinase cascade.[23]
Caption: Hypothetical kinase inhibition pathway for a triazolopyridine analog.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of a library of new chemical entities.
Caption: General workflow for in vitro screening of new chemical entities.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 6. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 7. drughunter.com [drughunter.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. archives.ijper.org [archives.ijper.org]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. ulab360.com [ulab360.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 19. ADME Assays | Genesis Drug Discovery & Development [gd3services.com]
- 20. pharmtech.com [pharmtech.com]
- 21. agilent.com [agilent.com]
- 22. bioivt.com [bioivt.com]
- 23. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic compound 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine is a valuable scaffold in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This guide presents a comparative analysis of two plausible synthetic routes for this target molecule, providing detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Direct Cyclization | Route B: Hydrazine Intermediate |
| Starting Material | 2-Chloro-4-(trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine |
| Key Intermediates | 2-Amino-4-(trifluoromethyl)pyridine | 2-Hydrazino-4-(trifluoromethyl)pyridine |
| Number of Steps | 2 | 2 |
| Key Reagents | Aqueous Ammonia, Cyanogen Bromide | Hydrazine Hydrate, Cyanogen Bromide |
| Overall Estimated Yield | ~60-70% | ~70-80% |
| Key Advantages | Utilizes a more stable intermediate (2-aminopyridine) | Potentially higher yielding final step |
| Potential Challenges | Handling of toxic cyanogen bromide | Handling of toxic and unstable hydrazine |
Synthetic Route Workflows
Below are the visual representations of the two proposed synthetic routes.
Figure 1. Workflow for Route A: Direct Cyclization.
Figure 2. Workflow for Route B: Hydrazine Intermediate.
Detailed Experimental Protocols
Route A: Direct Cyclization of 2-Amino-4-(trifluoromethyl)pyridine
This route involves the initial synthesis of the 2-aminopyridine intermediate followed by a direct cyclization to form the triazole ring.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
This procedure outlines a direct amination in a high-pressure environment.[1]
-
Materials: 2-Chloro-4-(trifluoromethyl)pyridine (14.5 g), 28% aqueous ammonia (108 mL).
-
Procedure:
-
Charge a 200 mL autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.
-
Heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water and dry to yield 2-amino-4-(trifluoromethyl)pyridine.
-
-
Yield: Approximately 70.8%.[1]
Step 2: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This step involves the cyclization of the aminopyridine with cyanogen bromide. The following is a general procedure adapted for this specific substrate.
-
Materials: 2-Amino-4-(trifluoromethyl)pyridine, Cyanogen bromide (1.1 eq), suitable solvent (e.g., ethanol or isopropanol).
-
Procedure:
-
Dissolve 2-amino-4-(trifluoromethyl)pyridine in the chosen solvent.
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture may be heated to reflux to ensure complete cyclization.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Yield: Estimated to be in the range of 80-90% based on similar reactions.
Route B: Synthesis via a Hydrazine Intermediate
This alternative route proceeds through a hydrazinopyridine intermediate, which then undergoes cyclization.
Step 1: Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine
This protocol describes the conversion of the chloropyridine to the corresponding hydrazine.[2]
-
Materials: 2-Chloro-4-(trifluoromethyl)pyridine (1.1 mmol), Hydrazine hydrate (2 mL), Ethanol (5.0 mL).
-
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.1 mmol) in ethanol (5.0 mL), add hydrazine hydrate (2 mL) dropwise at room temperature.
-
Heat the mixture to reflux until the starting material is consumed, as monitored by TLC.
-
After cooling the reaction mixture, remove the ethanol by evaporation under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield the product, which can be used in the next step without further purification.
-
-
Yield: Reported to be as high as 97%.[2]
Step 2: Synthesis of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine
This final step involves the cyclization of the hydrazinopyridine with cyanogen bromide.
-
Materials: 2-Hydrazino-4-(trifluoromethyl)pyridine, Cyanogen bromide (1.0 eq), Sodium bicarbonate, Water.
-
Procedure:
-
To a solution of cyanogen bromide (1.0 equivalent) in water, add the 2-hydrazino-4-(trifluoromethyl)pyridine.
-
Heat the resulting mixture to reflux for a short period (e.g., 15 minutes).
-
Monitor the reaction for completion by TLC.
-
Cool the reaction mixture to room temperature and neutralize with sodium bicarbonate.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic phase over magnesium sulfate, filter, and concentrate to obtain the final product.
-
-
Yield: Yields for similar reactions are often high, potentially in the range of 85-99%.
Concluding Remarks
Both presented routes offer viable pathways to 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine, each with its own set of advantages and considerations. Route B, proceeding through a hydrazine intermediate, may offer a higher overall yield due to the typically efficient hydrazinolysis and subsequent cyclization. However, it requires the handling of hydrazine, which is highly toxic and unstable. Route A provides a more direct approach from the more stable 2-aminopyridine intermediate, though the direct cyclization with cyanogen bromide may require careful optimization. The choice between these methods will ultimately depend on the specific laboratory capabilities, safety protocols, and desired scale of synthesis.
References
Safety Operating Guide
Navigating the Disposal of 7-(Trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals
Navigating the Disposal of 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling and disposing of novel compounds like 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine requires a meticulous and informed approach. This guide provides essential safety and logistical information, outlining a procedural framework for the proper disposal of this trifluoromethyl-containing heterocyclic compound.
Pre-Disposal Safety and Hazard Assessment
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The primary method for the disposal of 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine is through a licensed and approved hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for collecting all waste containing 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The container must be compatible with the chemical.
-
Labeling: The container must be clearly and securely labeled with "Hazardous Waste" and the full chemical name: "7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine".[5]
-
Segregation: This compound is a halogenated organic compound due to the presence of fluorine.[6] Therefore, it should be collected in a waste stream designated for halogenated organic waste. Do not mix it with non-halogenated waste streams.[7][8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect the pure compound, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated solid hazardous waste container.[5]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[5]
-
2. Container Management and Storage:
-
Container Sealing: Keep the hazardous waste container securely sealed at all times, except when adding waste.[1][9]
-
Storage Location: Store the waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[9][10] This area should be well-ventilated and away from sources of ignition or incompatible materials.
-
Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.[9]
3. Final Disposal:
-
Professional Collection: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[4] Your institution's Environmental Health and Safety (EHS) office can provide guidance on approved vendors.
-
Documentation: Maintain meticulous records of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulatory requirements.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For a small spill, and while wearing appropriate PPE, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2]
-
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[2] Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Legal and Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations governing the disposal of hazardous chemical waste.[4] These regulations are in place to protect both human health and the environment. Your institution's EHS office is the primary resource for understanding and complying with these legal requirements.
By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of 7-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, contributing to a culture of safety and environmental responsibility within their organizations.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ethz.ch [ethz.ch]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
